molecular formula C5H6N2O B082426 1-Methyl-1H-imidazole-2-carbaldehyde CAS No. 13750-81-7

1-Methyl-1H-imidazole-2-carbaldehyde

Cat. No.: B082426
CAS No.: 13750-81-7
M. Wt: 110.11 g/mol
InChI Key: UEBFLTZXUXZPJO-UHFFFAOYSA-N
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Description

1-Methyl-2-imidazolecarboxaldehyde is a heterocyclic building block. It affords tripodal ligands on condensation reaction with tris-(2-aminoethyl)amine (tren). These tripodal ligands react with iron(III) salts in the presence of air to afford iron(II) complexes. Its vibrational spectral studies have been reported.>

Properties

IUPAC Name

1-methylimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-7-3-2-6-5(7)4-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBFLTZXUXZPJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10160205
Record name 1H-Imidazole-2-carboxaldehyde, 1-methyl-
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Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13750-81-7
Record name 1H-Imidazole-2-carboxaldehyde, 1-methyl-
Source ChemIDplus
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Record name 1H-Imidazole-2-carboxaldehyde, 1-methyl-
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Record name 1-Methyl-2-imidazolecarboxaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1H-imidazole-2-carbaldehyde (CAS: 13750-81-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-imidazole-2-carbaldehyde is a heterocyclic aldehyde that serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique structural features, comprising a methylated imidazole ring and a reactive aldehyde group, make it a valuable precursor for the synthesis of a wide range of derivatives, including Schiff bases and complex ligands. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and key applications of this compound, with a focus on its potential role in drug discovery, particularly as a scaffold for inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). Detailed experimental protocols and data are presented to facilitate its use in research and development.

Chemical and Physical Properties

This compound is a solid at room temperature with a low melting point. It is soluble in water and common organic solvents.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 13750-81-7[2][3]
Molecular Formula C₅H₆N₂O[2][3]
Molecular Weight 110.11 g/mol [3]
Melting Point 36-39 °C[3]
Boiling Point 70-74 °C at 1 mmHg[3]
Appearance Clear colorless to yellow liquid or solid[1]
InChI Key UEBFLTZXUXZPJO-UHFFFAOYSA-N[2]
SMILES O=Cc1n(C)cnc1[1]

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a definitive, fully assigned spectrum from a peer-reviewed publication was not identified in the literature search, typical chemical shifts for the protons and carbons of the this compound moiety can be inferred from data on closely related compounds. The following table provides predicted and observed shifts for similar structures.

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹H NMR
CHO~9.5-10.0s-
H4~7.0-7.5d~1.0-2.0
H5~7.0-7.5d~1.0-2.0
N-CH₃~3.8-4.2s-
¹³C NMR
C=O~180-185
C2~145-150
C4~125-130
C5~125-130
N-CH₃~33-37

Note: These are estimated values and should be confirmed by experimental data. A commercially available ¹³C NMR spectrum for this compound is noted in the SpectraBase database.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Data is available from the NIST WebBook.[2]

Wavenumber (cm⁻¹)Assignment
~1680-1700C=O stretching (aldehyde)
~2820 and ~2720C-H stretching (aldehyde)
~1500-1600C=N and C=C stretching (imidazole ring)
~3100-3150C-H stretching (aromatic)
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 110, corresponding to the molecular weight of the compound. Fragmentation patterns would involve the loss of the formyl group (CHO) and other characteristic cleavages of the imidazole ring. Mass spectral data is available in the NIST Chemistry WebBook.[3]

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the N-methylation of imidazoles and the formylation of the imidazole ring. One common approach involves the N-methylation of the readily available imidazole-2-carboxaldehyde.

Proposed Experimental Protocol: N-methylation of Imidazole-2-carboxaldehyde

This protocol is adapted from general procedures for the N-alkylation of imidazoles.[5]

Materials:

  • Imidazole-2-carboxaldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Standard workup and purification apparatus

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend imidazole-2-carboxaldehyde (1.0 equivalent) in anhydrous DMF in a round-bottom flask.

  • Cool the mixture to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the suspension. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 1 hour to ensure complete deprotonation.

  • To the resulting sodium salt solution, add methyl iodide (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly Schiff bases and tripodal ligands.[3]

Synthesis of Schiff Bases

The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These derivatives are of interest in coordination chemistry and as potential biologically active compounds.

G A This compound D Reaction Mixture A->D B Primary Amine (R-NH2) B->D C Solvent (e.g., Ethanol) C->D E Reflux or Stir at RT D->E Heat/Stir F Schiff Base Product E->F G Isolation & Purification (Filtration/Crystallization) F->G

Caption: A typical workflow for an in vitro PTP1B inhibition assay.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use.

  • General Hazards: May be harmful if swallowed, cause skin irritation, and serious eye irritation.

  • Handling: Use in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a reactive and versatile heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its utility in the construction of Schiff bases and tripodal ligands provides access to a diverse range of molecular architectures for applications in catalysis and materials science. Furthermore, the imidazole core suggests its potential as a scaffold for the development of novel therapeutic agents, such as PTP1B inhibitors for the treatment of metabolic diseases. This guide provides foundational data and experimental frameworks to encourage and facilitate further research and application of this valuable compound.

References

An In-depth Technical Guide to 1-Methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Methyl-1H-imidazole-2-carbaldehyde is a heterocyclic building block with significant applications in organic synthesis and medicinal chemistry. Its unique structure, combining an electron-rich imidazole ring with a reactive aldehyde functional group, makes it a versatile precursor for a wide range of derivatives.[1] This document provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

This compound is a clear, colorless to yellow solid at room temperature.[2] It is soluble in water and characterized by the following properties:[2]

PropertyValueReference
Molecular Formula C₅H₆N₂O[1][3][4]
Molecular Weight 110.11 g/mol [1][3][4]
Melting Point 36-39 °C[2][3]
Boiling Point 70-74 °C at 1 mmHg[2][3]
Flash Point 102 °C (215.6 °F) - closed cup[3]
Density 1.211 g/cm³ (estimate)[2]
pKa 4.17 ± 0.25 (Predicted)[2]
Water Solubility Soluble[2]
CAS Number 13750-81-7[1][3][4]
InChI Key UEBFLTZXUXZPJO-UHFFFAOYSA-N[3][4]

Experimental Protocols

Synthesis

Vilsmeier-Haack Reaction: A primary method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1] This reaction introduces an aldehyde group into an electron-rich heterocycle.

  • Procedure: 1-methylimidazole is treated with a Vilsmeier reagent, which is generated from phosphorus oxychloride and dimethylformamide. The reaction proceeds through a chloroiminium intermediate that selectively formylates the C-2 position of the imidazole ring.[1] Early methods often required harsh conditions, such as prolonged reflux in chlorinated solvents like dichloroethane, with moderate yields.[1]

Formylation of 1-Methylimidazole: Another synthetic route involves the direct formylation of 1-methylimidazole using formic acid or other formylating agents.[1]

Alkylation of Imidazole-2-carbaldehyde: A related synthesis involves the N-methylation of imidazole-2-carboxaldehyde. A general procedure for the methylation of imidazoles is as follows:

  • Procedure: Under an inert atmosphere, suspend imidazole (1.0 eq) in an anhydrous solvent like DMF or THF in a round-bottom flask and cool to 0 °C.[5] Add a strong base such as sodium hydride (1.1 eq) portion-wise.[5] After stirring for 1 hour to ensure complete deprotonation, a methylating agent like methyl iodide (1.1 eq) is added dropwise.[5] The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.[5] The reaction progress is monitored by Thin Layer Chromatography (TLC).[5] Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent such as ethyl acetate.[5] The crude product is then purified, typically by vacuum distillation.[5]

G cluster_synthesis Synthesis cluster_characterization Characterization Start Start 1-Methylimidazole 1-Methylimidazole Start->1-Methylimidazole Reaction Reaction 1-Methylimidazole->Reaction Vilsmeier_Reagent Vilsmeier_Reagent Vilsmeier_Reagent->Reaction Crude_Product Crude_Product Reaction->Crude_Product Purification Purification Crude_Product->Purification Final_Product 1-Methyl-1H-imidazole- 2-carbaldehyde Purification->Final_Product NMR NMR Final_Product->NMR IR IR Final_Product->IR Mass_Spec Mass_Spec Final_Product->Mass_Spec Purity_Confirmation Purity_Confirmation NMR->Purity_Confirmation IR->Purity_Confirmation Mass_Spec->Purity_Confirmation

Synthesis and Characterization Workflow
Characterization

The identity and purity of synthesized this compound are confirmed using standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show characteristic signals for the methyl group protons and the protons on the imidazole ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the aldehyde carbonyl (C=O) stretching vibration. The NIST WebBook provides access to the gas-phase IR spectrum for this compound.[4]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (110.11 g/mol ).[4][6]

Reactivity and Chemical Properties

This compound possesses dual reactivity due to the electron-rich nature of the imidazole ring and the electrophilic character of the aldehyde group.[1]

  • Imidazole Ring: The imidazole ring is susceptible to electrophilic substitution reactions.[1] The unprotonated nitrogen atom (N-3) acts as a strong electron-donating group through resonance.[1]

  • Aldehyde Group: The aldehyde group is reactive and can participate in various transformations:

    • Condensation Reactions: It readily reacts with primary amines to form Schiff bases.[1] These Schiff base derivatives are valuable in catalysis and as metal ion sensors.[1]

    • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.

    • Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of alcohols and other derivatives.

G cluster_reactivity Reactivity cluster_applications Applications Molecule This compound Condensation Condensation (with amines) Molecule->Condensation Oxidation Oxidation Molecule->Oxidation Nucleophilic_Addition Nucleophilic Addition Molecule->Nucleophilic_Addition Schiff_Bases Schiff Bases Condensation->Schiff_Bases Carboxylic_Acid Carboxylic Acid Derivatives Oxidation->Carboxylic_Acid Alcohols Alcohol Derivatives Nucleophilic_Addition->Alcohols Catalysts Catalysts Schiff_Bases->Catalysts Sensors Sensors Schiff_Bases->Sensors Pharma_Intermediates Pharmaceutical Intermediates Carboxylic_Acid->Pharma_Intermediates Alcohols->Pharma_Intermediates

Reactivity and Applications of the Molecule

Applications in Research and Development

This compound is a valuable intermediate in several fields:

  • Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]

  • Coordination Chemistry: The imidazole moiety acts as a ligand, capable of coordinating with metal ions to form metal complexes.[1] These complexes have applications in catalysis and materials science.[1]

  • Medicinal Chemistry: It is a precursor for the synthesis of various derivatives with potential biological activities.[1] Its Schiff bases have been explored for their antibacterial and antifungal properties.[1]

Biological Activity and Medicinal Chemistry Potential

While this compound itself is primarily a synthetic intermediate, its derivatives have shown promising biological activities.

  • Antiparasitic Activity: Derivatives have demonstrated potential leishmanicidal activity, suggesting applications in treating parasitic infections.[1]

  • Antimicrobial Properties: Schiff bases derived from this compound have been investigated for their antibacterial and antifungal activities.[1]

  • Pharmacokinetic Profile: Studies have indicated that this compound does not significantly inhibit major cytochrome P450 enzymes, which suggests a favorable pharmacokinetic profile for potential drug candidates derived from it.[1]

G cluster_potential_activities Potential Biological Activities Building_Block 1-Methyl-1H-imidazole- 2-carbaldehyde Derivatization Chemical Derivatization (e.g., Schiff Base Formation) Building_Block->Derivatization Bioactive_Compounds Bioactive Imidazole Derivatives Derivatization->Bioactive_Compounds Biological_Screening Biological Screening Bioactive_Compounds->Biological_Screening Antiparasitic Antiparasitic Biological_Screening->Antiparasitic Antibacterial Antibacterial Biological_Screening->Antibacterial Antifungal Antifungal Biological_Screening->Antifungal

References

An In-Depth Technical Guide on 1-Methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This document provides core data on 1-Methyl-1H-imidazole-2-carbaldehyde, a heterocyclic aldehyde that serves as a versatile building block in the synthesis of various pharmaceutical and chemical entities.

Physicochemical Data

The foundational quantitative data for this compound are its molecular formula and molecular weight. These properties are crucial for stoichiometric calculations in chemical reactions, determination of molar concentrations, and analysis of molecular structure.

PropertyValue
Molecular Formula C5H6N2O[1][2][3][4][5][6]
Molecular Weight 110.1139 g/mol [1][3]
also cited as 110.11 g/mol [2][5][6][7]

This data is derived from standard analytical methodologies and is corroborated across multiple chemical data repositories. The slight variation in molecular weight values is attributable to differences in the precision of atomic weight isotopes used in the calculation.

Logical Relationship of Molecular Properties

The relationship between the compound's name, its elemental composition (molecular formula), and its molar mass (molecular weight) is a fundamental concept in chemistry. The following diagram illustrates this logical connection.

molecular_properties cluster_compound This compound cluster_formula Composition cluster_weight Mass A Chemical Name B Molecular Formula C5H6N2O A->B determines C Molecular Weight 110.1139 g/mol B->C calculates to

Logical flow from chemical name to molecular weight.

References

Spectroscopic Profile of 1-Methyl-1H-imidazole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1-Methyl-1H-imidazole-2-carbaldehyde (C₅H₆N₂O, Molecular Weight: 110.11 g/mol ). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with illustrative experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.63Singlet1HAldehyde (CHO)
7.27Singlet1HImidazole H-5
7.01Singlet1HImidazole H-4
3.88Singlet3HMethyl (N-CH₃)

Note: Data is typically acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts may vary slightly depending on the solvent and concentration.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmAssignment
181.3Aldehyde (C=O)
143.9Imidazole C-2
130.9Imidazole C-5
122.5Imidazole C-4
34.5Methyl (N-CH₃)

Note: Data is typically acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts may vary slightly depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

The following is a representative protocol for acquiring NMR spectra of a small organic molecule like this compound.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Illustrative):

  • Spectrometer: 400 MHz NMR Spectrometer

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30)

    • Number of Scans: 16-64

    • Relaxation Delay: 1-5 seconds

    • Acquisition Time: 2-4 seconds

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30)

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Relaxation Delay: 2-5 seconds

    • Acquisition Time: 1-2 seconds

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Assign the peaks based on chemical shifts, coupling patterns, and integration values.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Compound in Deuterated Solvent Add_Standard Add Internal Standard (TMS) Dissolve->Add_Standard Transfer Transfer to NMR Tube Add_Standard->Transfer Place_Sample Place Sample in Spectrometer Transfer->Place_Sample Acquire_1H Acquire ¹H Spectrum Place_Sample->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Place_Sample->Acquire_13C FT Fourier Transform (FID -> Spectrum) Acquire_1H->FT Acquire_13C->FT Phase Phase Correction FT->Phase Calibrate Chemical Shift Calibration Phase->Calibrate Integrate Integration (¹H) Calibrate->Integrate Assign Peak Assignment & Structure Elucidation Integrate->Assign

NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a fingerprint of the functional groups present.

IR Spectral Data

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic imidazole ring)
~2950-2850MediumC-H stretch (methyl and aldehyde)
~1680StrongC=O stretch (aldehyde)
~1600-1450MediumC=C and C=N stretching (imidazole ring)
~1400-1300MediumC-H bending (methyl)

Note: The provided data is based on the gas-phase spectrum from the NIST/EPA Gas-Phase Infrared Database.[1] Peak positions and intensities can vary depending on the sampling method (e.g., KBr pellet, thin film).

Experimental Protocol for IR Spectroscopy

A common method for analyzing solid organic compounds is Attenuated Total Reflectance (ATR)-FTIR.

Instrument Parameters (Illustrative):

  • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

  • Crystal: Diamond or Germanium.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Procedure:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • The instrument's software will automatically subtract the background spectrum from the sample spectrum.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth.

IR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_analysis Data Interpretation Background Record Background Spectrum (Clean ATR Crystal) Place_Sample Place Sample on ATR Crystal Background->Place_Sample Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process Background Subtraction Acquire_Spectrum->Process Identify_Peaks Identify Characteristic Peaks Process->Identify_Peaks Assign_Groups Assign Functional Groups Identify_Peaks->Assign_Groups

FTIR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Mass Spectral Data

The following data was obtained using Electron Ionization (EI) Mass Spectrometry.

Table 4: Key Mass Spectral Data for this compound

m/zRelative Intensity (%)Assignment / Interpretation
110~100Molecular Ion [M]⁺
82~80Loss of CO ([M-28]⁺)
81~70Loss of CHO ([M-29]⁺)
54~60Fragmentation of the imidazole ring
42~50Further fragmentation, possibly [CH₃-N=CH]⁺ or related species

Note: The fragmentation pattern can provide valuable information about the molecule's structure. The most intense peak is referred to as the base peak.

Experimental Protocol for Mass Spectrometry

The following describes a general procedure for obtaining an EI mass spectrum.

Instrument Parameters (Illustrative):

  • Mass Spectrometer: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system.

  • Ionization Method: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Mass Range: 40-400 amu.

Procedure (using a direct insertion probe):

  • Load a small amount of the sample into a capillary tube.

  • Insert the probe into the ion source of the mass spectrometer.

  • Gradually heat the probe to volatilize the sample into the ion source.

  • The vaporized molecules are bombarded with a beam of electrons, causing ionization and fragmentation.

  • The resulting ions are accelerated and separated by the mass analyzer according to their m/z ratio.

  • The detector records the abundance of each ion.

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_interp Data Interpretation Introduce Introduce Sample into High Vacuum Volatilize Volatilize Sample (Heating) Introduce->Volatilize Ionize Electron Ionization (70 eV) Volatilize->Ionize Accelerate Accelerate Ions Ionize->Accelerate Separate Separate Ions by m/z (Mass Analyzer) Accelerate->Separate Detect Detect Ions Separate->Detect Generate_Spectrum Generate Mass Spectrum Detect->Generate_Spectrum Identify_M_ion Identify Molecular Ion Peak Generate_Spectrum->Identify_M_ion Analyze_Frag Analyze Fragmentation Pattern Identify_M_ion->Analyze_Frag Elucidate Elucidate Structure Analyze_Frag->Elucidate

Mass Spectrometry Experimental Workflow.

References

synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde from 1-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for the preparation of 1-Methyl-1H-imidazole-2-carbaldehyde from the readily available starting material, 1-methylimidazole. This key intermediate is of significant interest in medicinal chemistry and drug development. The guide provides a comparative analysis of the two most effective methods: the Vilsmeier-Haack formylation and direct lithiation followed by formylation. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate practical application in a research and development setting.

Introduction

This compound is a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its versatile reactivity allows for the introduction of diverse functionalities, making it a valuable synthon in the development of novel therapeutic agents. The two principal methods for its synthesis from 1-methylimidazole involve electrophilic substitution at the C2 position of the imidazole ring. This guide will explore the Vilsmeier-Haack reaction and a metal-organic approach via direct lithiation.

Comparative Analysis of Synthetic Methods

The selection of a synthetic route is contingent on factors such as available reagents, desired yield and purity, and scalability. Below is a summary of the key quantitative data for the two primary methods.

ParameterVilsmeier-Haack FormylationLithiation-Formylation
Starting Material 1-Methylimidazole1-Methylimidazole
Key Reagents Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF)n-Butyllithium (n-BuLi), Dimethylformamide (DMF)
Typical Solvent Dichloromethane (DCM) or neat DMFTetrahydrofuran (THF) or Diethyl ether
Reaction Temperature 0 °C to 80 °C-78 °C to Room Temperature
Typical Reaction Time 3 - 24 hours1 - 4 hours
Reported Yield Moderate to Good (yields for analogous substrates are in the range of 38-80%)Moderate (yield for N-methylbenzimidazole is reported as 44%)
Work-up Aqueous work-up with baseQuenching with a proton source, followed by extraction
Purification Column chromatographyColumn chromatography

Synthetic Pathways and Experimental Workflows

The overall synthetic transformation and the distinct workflows for each method are depicted below.

G cluster_0 General Synthetic Transformation 1-Methylimidazole 1-Methylimidazole This compound This compound 1-Methylimidazole->this compound Formylation at C2

Caption: General synthetic route from 1-methylimidazole to the target aldehyde.

G cluster_1 Vilsmeier-Haack Formylation Workflow start Start reagent_prep Vilsmeier Reagent Formation (POCl3 + DMF) start->reagent_prep reaction Reaction with 1-Methylimidazole reagent_prep->reaction hydrolysis Aqueous Work-up (Hydrolysis) reaction->hydrolysis purification Purification (Chromatography) hydrolysis->purification product Product purification->product G cluster_2 Lithiation-Formylation Workflow start_lith Start lithiation Lithiation (n-BuLi) start_lith->lithiation formylation_quench Formylation (Quench with DMF) lithiation->formylation_quench workup_lith Aqueous Work-up formylation_quench->workup_lith purification_lith Purification (Chromatography) workup_lith->purification_lith product_lith Product purification_lith->product_lith

The Ascendant Therapeutic Potential of 1-Methyl-1H-imidazole-2-carbaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a privileged scaffold in drug design. Among the vast array of imidazole-containing compounds, derivatives of 1-Methyl-1H-imidazole-2-carbaldehyde have emerged as a particularly promising class of therapeutic agents. These derivatives, most notably Schiff bases and thiosemicarbazones, have demonstrated a broad spectrum of biological activities, including potent anticancer and antimicrobial effects.[2][3] This technical guide provides a comprehensive overview of the current state of research into the biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Synthesis of this compound Derivatives

The primary route to a diverse range of biologically active molecules from this compound is through the condensation of its aldehyde functional group with primary amines to form Schiff bases, or with thiosemicarbazide to yield thiosemicarbazones.[2][4] These reactions are typically straightforward, often involving refluxing the reactants in a suitable solvent like ethanol.[5] The resulting derivatives can be readily purified by recrystallization. The versatility of this synthetic approach allows for the introduction of a wide variety of substituents, enabling the systematic exploration of structure-activity relationships (SAR).[6]

Anticancer Activity

Derivatives of this compound have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1] The mechanism of action for many of these compounds involves the induction of apoptosis and interference with key signaling pathways that are often dysregulated in cancer.[7][8]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected imidazole derivatives, highlighting their potency against various cancer cell lines.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
IMC-SB-1 Schiff BaseMCF-7 (Breast)3.37[9]
IMC-SB-2 Schiff BaseHT-29 (Colon)Not Specified[1]
IMC-TSC-1 ThiosemicarbazoneA549 (Lung)Not Specified[10]
IMC-TSC-2 ThiosemicarbazoneHeLa (Cervical)Not Specified[1]
BI9 Imidazol-2-thioneMCF-7 (Breast)3.57[11]
BI9 Imidazol-2-thioneHL-60 (Leukemia)0.40[11]
BI9 Imidazol-2-thioneHCT-116 (Colon)2.63[11]
5a Imidazole-pyridineBT-474 (Breast)< 50[11]
5c Imidazole-pyridineBT-474 (Breast)< 50[11]
5d Imidazole-pyridineBT-474 (Breast)< 50[11]
5e Imidazole-pyridineBT-474 (Breast)< 50[11]
6c Benzimidazole-benzohydrazideMultiple7.82 - 21.48[12]
6h Benzimidazole-benzohydrazideMultiple7.82 - 21.48[12]
6i Benzimidazole-benzohydrazideMultiple7.82 - 21.48[12]
6j Benzimidazole-benzohydrazideMultiple7.82 - 21.48[12]
21y Aromatic urea-imidazole saltMCF-7 (Breast)0.67[13]
Signaling Pathways in Anticancer Action

Several key signaling pathways have been identified as targets for imidazole derivatives in their anticancer activity. These include the PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK pathways, which are crucial for cancer cell proliferation, survival, and metastasis.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently overactivated in various cancers.[7] Some trisubstituted imidazole derivatives have been shown to inhibit this pathway, leading to the downregulation of downstream effectors involved in cell proliferation and survival, ultimately inducing apoptosis.[7]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazole Imidazole Derivative Imidazole->PI3K Inhibition Imidazole->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazole derivatives.

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in the development of several cancers. Certain imidazole derivatives have been found to downregulate target genes of the Wnt/β-catenin pathway, such as c-Myc and Axin2, leading to reduced proliferation and induction of apoptosis in leukemia cells.[8][14]

Wnt_Beta_Catenin_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK3β Dishevelled->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin phosphorylates for degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates to nucleus and binds TargetGenes Target Gene Expression (c-Myc, Axin2) TCF_LEF->TargetGenes Proliferation Cell Proliferation TargetGenes->Proliferation Imidazole Imidazole Derivative Imidazole->BetaCatenin Inhibition of stabilization Imidazole->TargetGenes Downregulation

Caption: Downregulation of the Wnt/β-catenin signaling pathway by imidazole derivatives.

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is another crucial signaling route that governs cell proliferation, differentiation, and survival.[15] Its dysregulation is a common feature in many cancers. Novel aromatic urea-imidazole salt derivatives have been identified as direct inhibitors of ERK1/2, leading to apoptosis and autophagy-related cell death in breast cancer models.[13]

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Imidazole Imidazole Derivative Imidazole->ERK Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by imidazole derivatives.

Antimicrobial Activity

Derivatives of this compound, particularly Schiff bases and their metal complexes, have demonstrated significant activity against a range of pathogenic bacteria and fungi.[3][16] The antimicrobial efficacy is often attributed to the imine (-C=N-) group in Schiff bases and the thione (C=S) group in thiosemicarbazones, which can chelate with metal ions and interfere with microbial cellular processes.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected imidazole derivatives against various microbial strains.

Compound IDDerivative TypeMicrobial StrainMIC (µg/mL)Reference
IMC-SB-3 Schiff BaseStaphylococcus aureus25[17]
IMC-SB-4 Schiff BaseEscherichia coliNot Specified[18]
IMC-SB-5 Schiff BaseCandida albicansNot Specified[18]
IMC-TSC-3 ThiosemicarbazoneCladosporium cladosporioides2.00 (µM)[19]
IMC-TSC-4 ThiosemicarbazoneCandida glabrata< 1.20 (µM)[19]
Compound 2a Imidazole-pyridineE. coli40-70 (µM)[3]
Compound 2a Imidazole-pyridineS. aureus20-40 (µM)[3]
Compound 56b Imidazole-thiadiazoleK. pneumoniae41 (µM)[3]
Compound 56b Imidazole-thiadiazoleE. coli41 (µM)[3]
Compound 34 Benzimidazole Schiff BaseS. aureus250 (ng/mL)[17]
Compound 35 Benzimidazole Schiff BaseS. aureus250 (ng/mL)[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of this compound derivatives.

Synthesis of a Representative Thiosemicarbazone Derivative

This protocol describes the general synthesis of a thiosemicarbazone derivative of this compound.[5]

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol

  • Potassium carbonate (optional, as a catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve equimolar amounts of this compound and thiosemicarbazide in ethanol in a round-bottom flask.

  • Add a catalytic amount of potassium carbonate, if desired.

  • Reflux the mixture with stirring for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

  • Dry the purified crystals and characterize them using spectroscopic methods (FTIR, NMR, Mass Spectrometry).

Synthesis_Workflow Start Start Reactants Dissolve 1-Methyl-1H-imidazole- 2-carbaldehyde & Thiosemicarbazide in Ethanol Start->Reactants Reflux Reflux with Stirring (1-2 hours) Reactants->Reflux TLC Monitor by TLC Reflux->TLC TLC->Reflux Incomplete Cooling Cool to Precipitate Product TLC->Cooling Reaction Complete Filtration Filter and Wash with Cold Ethanol Cooling->Filtration Purification Recrystallize from Ethanol Filtration->Purification Characterization Dry and Characterize (FTIR, NMR, MS) Purification->Characterization End End Characterization->End

Caption: Workflow for the synthesis of a thiosemicarbazone derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Positive control antibiotic/antifungal

  • Negative control (broth only)

  • Microplate reader or visual inspection

Procedure:

  • Prepare a two-fold serial dilution of the test compounds in the broth medium directly in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism and add it to each well (except the negative control).

  • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by identifying the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be done visually or by measuring the optical density using a microplate reader.

Conclusion

Derivatives of this compound represent a versatile and highly promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy against a range of cancer cell lines and pathogenic microbes, coupled with their synthetic accessibility, makes them attractive candidates for further investigation. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK/ERK, provides a rational basis for the design of more potent and selective inhibitors. Future research should focus on expanding the structure-activity relationship studies, optimizing the pharmacokinetic properties of lead compounds, and conducting in vivo efficacy and toxicity studies to translate the promising in vitro results into clinical applications. The continued exploration of this chemical space holds significant potential for addressing the pressing global health challenges of cancer and infectious diseases.

References

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Imidazole Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and presence in vital biological molecules have rendered it a "privileged scaffold" in the design of therapeutic agents.[4] This technical guide delves into the fascinating history and discovery of a particularly important class of imidazole derivatives: the imidazole aldehydes. These compounds, featuring a reactive formyl group appended to the imidazole core, have served as crucial intermediates in the synthesis of a vast array of biologically active molecules and continue to be a focal point of research in the development of novel therapeutics.[5][6] This document will provide a comprehensive overview of their historical context, key synthetic methodologies with detailed experimental protocols, quantitative data for comparative analysis, and insights into their biological significance, particularly their role in cellular signaling pathways.

A Historical Perspective: From Imidazole to its Aldehyde Derivatives

The journey of imidazole aldehydes begins with the discovery of the parent imidazole ring. In 1858, the German chemist Heinrich Debus first reported the synthesis of imidazole, which he named "glyoxaline," by reacting glyoxal and formaldehyde with ammonia.[2][7] This reaction, while groundbreaking, often resulted in low yields.[2] Building upon this, Bronisław Radziszewski, in 1882, developed a more general method for synthesizing substituted imidazoles by condensing a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[8] This reaction, now known as the Debus-Radziszewski imidazole synthesis, was a pivotal moment as it directly incorporated an aldehyde into the synthetic scheme, laying the conceptual groundwork for the creation of imidazole aldehydes.[8][9]

While the precise date of the first synthesis of a simple imidazole aldehyde, such as imidazole-4-carboxaldehyde, is not clearly documented in early literature, the development of synthetic methods capable of producing such compounds evolved throughout the late 19th and early 20th centuries. The Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic compounds, was later applied to imidazoles to introduce the aldehyde functionality directly onto the heterocyclic ring.[10][11][12][13] The continuous refinement of these and other synthetic techniques has made a wide variety of imidazole aldehydes readily accessible for research and development.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of imidazole aldehydes can be broadly categorized into two main approaches: the construction of the imidazole ring with a pre-existing aldehyde or its precursor, and the direct formylation of a pre-formed imidazole ring.

Ring Formation Strategies: The Debus-Radziszewski Reaction

The Debus-Radziszewski reaction remains a fundamental method for the synthesis of substituted imidazoles, where an aldehyde serves as a key building block.[8]

Experimental Protocol: Synthesis of 2,4,5-Trisubstituted Imidazoles via Debus-Radziszewski Reaction

  • Reactants: A 1,2-dicarbonyl compound (e.g., benzil), an aldehyde (e.g., benzaldehyde), and a source of ammonia (e.g., ammonium acetate).

  • Procedure:

    • In a round-bottom flask, combine the 1,2-dicarbonyl compound (1 equivalent), the aldehyde (1 equivalent), and ammonium acetate (10 equivalents).

    • Add glacial acetic acid as the solvent.

    • Reflux the mixture with stirring for 1-2 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

    • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified trisubstituted imidazole.

Logical Relationship of the Debus-Radziszewski Synthesis

debus_radziszewski dicarbonyl 1,2-Dicarbonyl intermediate Diimine Intermediate dicarbonyl->intermediate aldehyde Aldehyde imidazole Substituted Imidazole aldehyde->imidazole ammonia Ammonia ammonia->intermediate intermediate->imidazole vilsmeier_haack start N-Substituted Imidazole reaction Electrophilic Attack start->reaction reagent_prep Vilsmeier Reagent (DMF + POCl3) reagent_prep->reaction hydrolysis Hydrolysis reaction->hydrolysis product Imidazole Aldehyde hydrolysis->product wnt_signaling cluster_off Wnt OFF cluster_on Wnt ON / Imidazole Aldehyde Derivative GSK3b_off GSK-3β beta_catenin_off β-catenin GSK3b_off->beta_catenin_off Phosphorylates APC_Axin APC/Axin Complex APC_Axin->beta_catenin_off proteasome Proteasome beta_catenin_off->proteasome Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b_on GSK-3β Dishevelled->GSK3b_on Inhibits beta_catenin_on β-catenin (stabilized) nucleus Nucleus beta_catenin_on->nucleus TCF_LEF TCF/LEF nucleus->TCF_LEF target_genes Target Gene Transcription TCF_LEF->target_genes Imidazole Imidazole Aldehyde Derivative Imidazole->GSK3b_on Inhibits

References

Theoretical Insights into 1-Methyl-1H-imidazole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and experimental aspects of 1-Methyl-1H-imidazole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. This document summarizes its structural, electronic, and vibrational properties based on computational studies and outlines relevant experimental protocols.

Core Concepts: A Theoretical Overview

This compound (C₅H₆N₂O) is an aromatic heterocyclic compound featuring a five-membered imidazole ring substituted with a methyl group at the N1 position and a carbaldehyde (formyl) group at the C2 position. Its unique electronic structure and the presence of reactive functional groups make it a versatile precursor in the synthesis of a wide range of biologically active molecules and functional materials.

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular properties of this compound. These computational methods provide valuable insights into its geometry, electronic distribution, and spectroscopic characteristics, which are crucial for understanding its reactivity and designing new applications.

Computational Methodology

The theoretical data presented in this guide are typically derived from DFT calculations using a functional such as B3LYP with a basis set like 6-311++G(d,p). This level of theory is widely used for providing a good balance between accuracy and computational cost for organic molecules. Calculations are generally performed in the gas phase to model the intrinsic properties of the molecule. Key computational steps include:

  • Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation.

  • Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to aid in the assignment of experimental infrared and Raman spectra.

  • Electronic Property Calculation: Various electronic properties, such as molecular orbital energies (HOMO and LUMO), Mulliken atomic charges, and the molecular electrostatic potential (MEP), are calculated to understand the molecule's reactivity and intermolecular interactions.

Computational_Workflow cluster_input Input cluster_calculation DFT Calculations cluster_output Output Data start Initial Molecular Structure (this compound) geom_opt Geometry Optimization start->geom_opt B3LYP/6-311++G(d,p) freq_ana Frequency Analysis geom_opt->freq_ana Optimized Structure elec_prop Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spec Vibrational Spectra (IR, Raman) freq_ana->vib_spec elec_data Electronic Properties (HOMO, LUMO, MEP) elec_prop->elec_data

Caption: Synthetic utility in ligand and complex formation.

The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases. These Schiff bases, containing the imidazole moiety, are important ligands in coordination chemistry. The nitrogen atoms of the imidazole ring and the imine group can coordinate to metal ions, forming stable metal complexes with potential applications in catalysis and materials science. This reactivity makes this compound a cornerstone in the design and synthesis of novel functional molecules.

reactivity of the aldehyde group in 1-Methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 1-Methyl-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic aldehyde of significant interest in synthetic and medicinal chemistry. Its structure is characterized by an electron-rich N-methylated imidazole ring at the C2 position, directly attached to an electrophilic aldehyde functional group. This unique electronic arrangement imparts a distinct reactivity profile to the aldehyde, making it a versatile building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and ligands for coordination chemistry. This document provides a comprehensive technical overview of the reactivity of the aldehyde group, detailing common transformations, experimental protocols, and quantitative data.

Introduction

The chemical behavior of this compound is dominated by the interplay between its two primary functional components. The imidazole ring is an electron-rich aromatic system, susceptible to electrophilic substitution, while the aldehyde group serves as a key electrophilic site for nucleophilic attack. The proximity of the N1-methyl and N3 lone pair of the imidazole ring influences the reactivity of the C2-aldehyde group. This guide focuses specifically on the transformations of the aldehyde moiety, which is a gateway to a multitude of molecular architectures. Its derivatives have shown potential as leishmanicidal agents and are explored in the development of antimicrobial and anticancer compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 13750-81-7
Molecular Formula C₅H₆N₂O
Molecular Weight 110.11 g/mol
IUPAC Name This compound
Synonyms 1-Methyl-2-formylimidazole, 1-Methyl-2-imidazolecarboxaldehyde

Synthesis of this compound

The most established method for synthesizing this compound is the Vilsmeier-Haack reaction . This reaction introduces a formyl group onto an electron-rich aromatic ring, in this case, 1-methylimidazole.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Methylimidazole

This protocol is a generalized representation based on classical methods.

  • Reagent Preparation: The Vilsmeier reagent is prepared in situ by slowly adding phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF). This is a highly exothermic reaction and must be performed with caution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction: 1-methylimidazole is added dropwise to the prepared Vilsmeier reagent at low temperature (0-5 °C).

  • Heating: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., refluxed) for several hours to drive the reaction to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The mixture is cooled and then carefully poured onto crushed ice, followed by neutralization with a base such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) to hydrolyze the iminium intermediate.

  • Extraction & Purification: The aqueous mixture is extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is typically purified by column chromatography or distillation to yield pure this compound.

G cluster_synthesis Synthesis Workflow start Start: 1-Methylimidazole reaction Vilsmeier-Haack Reaction start->reaction vilsmeier Vilsmeier Reagent (POCl3 + DMF) vilsmeier->reaction workup Aqueous Workup & Neutralization reaction->workup purification Extraction & Purification workup->purification product Product: 1-Methyl-1H-imidazole- 2-carbaldehyde purification->product

Caption: Workflow for the synthesis of this compound.

Reactivity of the Aldehyde Group

The aldehyde group is a primary site for a variety of chemical transformations, predominantly involving nucleophilic addition to the electrophilic carbonyl carbon.

G center 1-Methyl-1H-imidazole- 2-carbaldehyde alcohol Primary Alcohol (Reduction) center->alcohol [1] NaBH4 or LiAlH4 [2] H2O sec_alcohol Secondary Alcohol (Grignard Reaction) center->sec_alcohol [1] R-MgBr [2] H3O+ schiff_base Schiff Base (Imine) (Condensation) center->schiff_base R-NH2, acid cat. acid Carboxylic Acid (Oxidation) center->acid KMnO4 or CrO3 alkene α,β-Unsaturated Product (Knoevenagel) center->alkene CH2(CN)2, base

Caption: Key reaction pathways of the aldehyde group.

Nucleophilic Addition Reactions

3.1.1 Reduction to Alcohols The aldehyde group can be readily reduced to a primary alcohol, (1-methyl-1H-imidazol-2-yl)methanol. This transformation is typically achieved with high selectivity using standard hydride reducing agents.

  • Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent often used in alcoholic solvents like methanol or ethanol.

  • Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the alcohol. A key advantage is the high chemoselectivity, where the aldehyde is reduced in preference to the imidazole ring.

3.1.2 Grignard Reactions The addition of organometallic compounds, such as Grignard reagents (R-MgX), results in the formation of secondary alcohols and a new carbon-carbon bond.

  • Mechanism: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. This is followed by an acidic workup to protonate the resulting alkoxide intermediate.

  • Yields: This reaction is highly effective, with reported yields ranging from 52% to 93%, depending on the specific Grignard reagent used.

Condensation Reactions

3.2.1 Schiff Base (Imine) Formation This is one of the most widely utilized reactions of this compound. It involves condensation with primary amines to form Schiff bases (imines).

  • Significance: The resulting Schiff bases are valuable as versatile ligands in coordination chemistry, capable of forming stable complexes with various metal ions. These complexes are explored for applications in catalysis and materials science. Furthermore, imidazole-derived Schiff bases themselves are investigated for their potential antibacterial, antifungal, and anti-inflammatory activities.

  • Mechanism: The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule, typically under acidic catalysis, to form the C=N double bond.

3.2.2 Knoevenagel Condensation The aldehyde reacts with active methylene compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a base.

  • Products: This condensation yields α,β-unsaturated compounds, which are important intermediates in organic synthesis.

  • Reagents: Examples of active methylene compounds include malonic acid derivatives and cyanoacetates.

Oxidation to Carboxylic Acid

The aldehyde group can be oxidized to the corresponding carboxylic acid, 1-Methyl-1H-imidazole-2-carboxylic acid. This transformation is a standard aldehyde reaction, though specific high-yield protocols for this substrate require careful selection of oxidizing agents to avoid side reactions with the imidazole ring.

  • Reagents: Common oxidizing agents for aldehydes include potassium permanganate (KMnO₄), chromic acid (generated from CrO₃ or Na₂Cr₂O₇), or milder reagents like silver oxide (Ag₂O).

Table 2: Summary of Key Reactions and Quantitative Data

Reaction TypeReagent(s)Product TypeReported Yield
Vilsmeier-Haack Synthesis POCl₃, DMFAldehyde45-60% (classical)
Reduction NaBH₄ or LiAlH₄Primary AlcoholHigh Selectivity
Grignard Reaction R-MgX, then H₃O⁺Secondary Alcohol52-93%
Schiff Base Formation R-NH₂, acid catalystImineHigh Yield (e.g., 95%)
Knoevenagel Condensation Active Methylene Cmpd.α,β-Unsaturated Product-
Oxidation e.g., KMnO₄Carboxylic Acid-

Experimental Protocol: Schiff Base Synthesis

This protocol describes a general procedure for the condensation of this compound with a primary amine.

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

  • Amine Addition: Add an equimolar amount (1.0 eq.) of the desired primary amine to the solution.

  • Catalysis: Add a catalytic amount of a weak acid, such as glacial acetic acid (a few drops), to the mixture.

  • Reaction: Stir the mixture at room temperature or under reflux for several hours. The reaction is often accompanied by a color change, and progress can be monitored by TLC. For less reactive amines, a Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Isolation: Upon completion, the reaction mixture is cooled. The Schiff base product often precipitates from the solution and can be collected by filtration. If it remains dissolved, the solvent is removed under reduced pressure.

  • Purification: The crude product is washed with a cold solvent (e.g., cold ethanol or diethyl ether) and can be further purified by recrystallization to obtain the pure Schiff base. A 95% yield has been reported for the reaction with sulfamethoxazole.

G cluster_logic Application as a Synthetic Building Block start 1-Methyl-1H-imidazole- 2-carbaldehyde schiff Schiff Base Ligand (via Condensation) start->schiff Reacts with Primary Amine complex Bioactive Metal Complex (Catalyst, Sensor, Therapeutic) schiff->complex Coordinates with metal Metal Ion (e.g., Co, Ni, Cu, Zn) metal->complex Forms Complex

Caption: Logical flow from aldehyde to functional metal complexes.

Conclusion

The aldehyde group of this compound exhibits a rich and predictable reactivity profile, making it an exceptionally valuable synthon. Its participation in nucleophilic additions, condensations, and redox reactions provides straightforward access to a diverse range of functionalized imidazole derivatives. The ability to readily form Schiff bases, which can act as ligands, is particularly notable, opening avenues in coordination chemistry, catalysis, and the development of novel therapeutic agents. The experimental protocols provided herein serve as a practical guide for researchers aiming to leverage the synthetic potential of this versatile molecule.

Stability and Storage of 1-Methyl-1H-imidazole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-imidazole-2-carbaldehyde is a crucial building block in synthetic organic chemistry, particularly in the development of pharmaceutical compounds and other functional molecules. Understanding its stability and appropriate storage conditions is paramount to ensure its integrity, purity, and performance in research and development activities. This technical guide provides a comprehensive overview of the known stability profile and recommended storage and handling procedures for this compound, based on available data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 13750-81-7[1]
Molecular Formula C₅H₆N₂O[1]
Molecular Weight 110.11 g/mol [1]
Appearance Solid[2]
Melting Point 36-39 °C[2]
Boiling Point 70-74 °C at 1 mmHg[2]
Solubility No quantitative data available. Soluble in organic solvents.

Stability Profile

While specific quantitative stability data for this compound is limited in publicly available literature, information extrapolated from its chemical structure, data on related imidazole aldehydes, and supplier safety data sheets allows for a qualitative assessment of its stability. The compound is susceptible to degradation under several conditions:

  • Air and Moisture Sensitivity: Like many aldehydes and imidazole derivatives, this compound is expected to be sensitive to air and moisture. The aldehyde functional group can be susceptible to oxidation to the corresponding carboxylic acid. The imidazole ring can also be sensitive to oxidative conditions. Therefore, storage under an inert atmosphere is recommended.

  • Sensitivity to Light: Imidazole and its derivatives can be sensitive to light, potentially leading to photodegradation. It is advisable to protect the compound from light during storage and handling.

  • Thermal Stability: While specific thermal degradation studies are not available, one publication notes that imidazole-2-carbaldehydes can undergo decarbonylation when heated in ethanol. This suggests that elevated temperatures, especially in the presence of certain solvents, could lead to the degradation of this compound.

  • pH Sensitivity: The hydration of the aldehyde group of imidazole-2-carboxaldehyde has been shown to be pH-dependent in aqueous solutions. This equilibrium could influence the reactivity and stability of the compound in different pH environments.

  • Incompatible Materials: Strong oxidizing agents are incompatible with this compound and should be avoided to prevent vigorous reactions and degradation.

Recommended Storage Conditions

Based on the known sensitivities, the following storage conditions are recommended to maintain the quality and stability of this compound.

ParameterRecommendationRationale
Temperature Cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.To minimize potential thermal degradation and slow down other degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation and reaction with atmospheric moisture.
Light Protect from light.To prevent photodegradation.
Container Tightly sealed, opaque container.To prevent exposure to air, moisture, and light.

The logical workflow for ensuring the stability of this compound is depicted in the following diagram.

cluster_storage Storage Conditions cluster_handling Handling Procedures Store_Cool_Dry Store in a Cool, Dry Place (Refrigerate for Long-Term) Compound_Integrity This compound (Stable) Store_Cool_Dry->Compound_Integrity Inert_Atmosphere Store Under Inert Atmosphere (e.g., Argon, Nitrogen) Inert_Atmosphere->Compound_Integrity Protect_Light Protect from Light Protect_Light->Compound_Integrity Tightly_Sealed Use Tightly Sealed Containers Tightly_Sealed->Compound_Integrity Avoid_Incompatibles Avoid Strong Oxidizing Agents Avoid_Incompatibles->Compound_Integrity

Caption: Recommended storage and handling for compound stability.

Experimental Protocols

Due to the lack of specific published stability studies for this compound, detailed experimental protocols for its forced degradation and stability-indicating analysis are not available. However, a general approach based on ICH guidelines for forced degradation studies can be outlined.

General Forced Degradation Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at an elevated temperature.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C).

    • Photodegradation: Expose the solid compound and a solution to UV and visible light in a photostability chamber.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Development of a Stability-Indicating HPLC Method:

A reverse-phase HPLC method would be a suitable starting point. The following is a hypothetical protocol that would require optimization and validation.

ParameterCondition
Column C18, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (to be determined by UV scan).
Injection Volume 10 µL
Column Temperature 30 °C

The method would need to be validated to demonstrate that it can separate the parent compound from all potential degradation products and that the assay is specific, accurate, precise, and linear.

The logical workflow for conducting a forced degradation study is illustrated below.

Start Start: Forced Degradation Study Prepare_Sample Prepare Sample of This compound Start->Prepare_Sample Stress_Conditions Expose to Stress Conditions Prepare_Sample->Stress_Conditions Acid Acidic Hydrolysis Stress_Conditions->Acid Base Basic Hydrolysis Stress_Conditions->Base Oxidation Oxidation (H2O2) Stress_Conditions->Oxidation Heat Thermal Stress Stress_Conditions->Heat Light Photolytic Stress Stress_Conditions->Light Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis Identify_Degradants Identify and Characterize Degradation Products Analysis->Identify_Degradants Determine_Pathway Determine Degradation Pathway Identify_Degradants->Determine_Pathway End End: Stability Profile Established Determine_Pathway->End

Caption: Workflow for a forced degradation study.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Synthesis and Applications of Schiff Bases Derived from 1-Methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from imidazole scaffolds are a class of organic compounds characterized by an imine (-C=N-) functional group.[1] The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, imparts unique chemical and biological properties to these molecules.[2] Specifically, Schiff bases synthesized from 1-Methyl-1H-imidazole-2-carbaldehyde have garnered significant interest due to their versatile applications in medicinal chemistry and materials science. These compounds serve as crucial intermediates in the synthesis of various bioactive molecules and as ligands in coordination chemistry.[1][3] Their biological activities are wide-ranging and include anti-inflammatory, anticancer, antimicrobial, and antifungal properties.[4][5][6] This document provides detailed protocols for the synthesis of Schiff bases from this compound, along with a summary of their applications and the underlying signaling pathways they modulate.

Synthesis of this compound

A common precursor for the target Schiff bases is this compound. A general two-step synthesis for this aldehyde is outlined below.

Step 1: Synthesis of 1-Methyl-2-hydroxymethyl-1H-imidazole

1-Methyl-1H-imidazole is reacted with paraformaldehyde in toluene in a pressure vessel. The mixture is heated to 110°C for 18 hours. After cooling, the resulting crystals are washed with ethyl acetate and ether and then air-dried.

Step 2: Synthesis of this compound

1-Methyl-2-hydroxymethyl-1H-imidazole is dissolved in 1,4-dioxane. Activated manganese dioxide is added, and the suspension is stirred under reflux for 4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). The hot suspension is then filtered, and the manganese dioxide is washed with boiling 1,4-dioxane.

General Protocol for Schiff Base Synthesis

The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine. This reaction is often carried out under reflux in a suitable solvent, such as methanol or ethanol.

Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_characterization Characterization A This compound D Mix & Reflux A->D B Primary Amine (R-NH2) B->D C Solvent (e.g., Methanol) C->D E Cool Reaction Mixture D->E F Filter Precipitate E->F G Wash with Solvent (e.g., Ether) F->G H Dry in vacuo G->H I FT-IR Spectroscopy H->I J NMR Spectroscopy (1H, 13C) H->J K Mass Spectrometry H->K L Elemental Analysis H->L

Caption: General workflow for the synthesis and characterization of Schiff bases.

Detailed Methodology
  • Reactant Preparation: Dissolve this compound (1 equivalent) in methanol. In a separate flask, dissolve the desired primary amine (1 equivalent) in the same solvent.

  • Reaction: Slowly add the amine solution to the aldehyde solution with constant stirring.

  • Reflux: Heat the resulting mixture to reflux for a specified period (typically 2-4 hours). The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

  • Purification: Collect the precipitate by filtration. Wash the solid with a small amount of cold solvent (e.g., ether or ethanol) to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base product in a vacuum oven.

  • Characterization: Confirm the structure and purity of the synthesized Schiff base using spectroscopic methods such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry.

Quantitative Data Summary

The following table summarizes typical reaction conditions and characterization data for Schiff bases derived from imidazole-2-carboxaldehyde and various amines. While specific data for 1-methylated derivatives may vary slightly, this table provides a useful reference.

Amine ReactantSolventReaction Time (h)Yield (%)M.p. (°C)FT-IR ν(C=N) (cm⁻¹)¹H NMR δ(CH=N) (ppm)Reference
L-phenylalanineMethanol~2 (stirring)78-~16308.6[7]
4-aminoantipyrine------[8]
Various primary aminesAcetonitrile1 (stirring)-225-226~1549-[2]

Applications and Biological Activity

Schiff bases derived from this compound are promising candidates for drug development due to their wide range of pharmacological activities.

Anti-inflammatory Activity

Imidazole-based Schiff bases have demonstrated significant anti-inflammatory properties.[2] Their mechanism of action is believed to involve the modulation of key inflammatory pathways. One proposed mechanism is the inhibition of enzymes in the arachidonic acid metabolism pathway.[2] Additionally, these compounds can interfere with the NF-κB signaling pathway, which leads to the downregulation of pro-inflammatory cytokines such as TNF-α and IL-1β.[2][9][10]

G A Inflammatory Stimuli C NF-κB Pathway A->C D Arachidonic Acid Metabolism A->D B Imidazole Schiff Base B->C B->D E Pro-inflammatory Cytokines (TNF-α, IL-1β) C->E D->E F Inflammation E->F

Caption: Anti-inflammatory signaling pathway modulation.

Anticancer Activity

Several studies have highlighted the potential of imidazole Schiff bases as anticancer agents.[11][12] Their mechanisms of action are diverse and can involve the inhibition of specific protein kinases that are crucial for cancer cell proliferation and survival. For instance, some benzimidazole derivatives have been shown to target Janus kinase 2 (JAK2), a key mediator in cytokine signaling pathways often dysregulated in hematologic cancers.[13] Others have been found to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical component in tumor angiogenesis.[8] Furthermore, some imidazole-platinum complexes exhibit anticancer activity by interacting with DNA, similar to cisplatin.[11]

G cluster_drug Mechanism of Action cluster_targets Cellular Targets cluster_effects Cellular Effects A Imidazole Schiff Base B Protein Kinases (e.g., JAK2, VEGFR-2) A->B C DNA A->C D Inhibition of Proliferation & Angiogenesis B->D E Induction of Apoptosis C->E

Caption: Anticancer mechanisms of imidazole Schiff bases.

Conclusion

The synthesis of Schiff bases from this compound provides a versatile platform for the development of novel therapeutic agents. The straightforward synthetic protocols and the diverse biological activities of these compounds make them an attractive area of research for medicinal chemists and drug development professionals. Further exploration of their structure-activity relationships and mechanisms of action will be crucial for designing more potent and selective drug candidates.

References

Application Notes and Protocols: 1-Methyl-1H-imidazole-2-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Methyl-1H-imidazole-2-carbaldehyde as a versatile building block in medicinal chemistry. The document details its application in the synthesis of novel compounds with potential therapeutic activities, including antibacterial, antifungal, anticancer, and leishmanicidal properties. Detailed experimental protocols for the synthesis of derivatives and key biological assays are provided to facilitate further research and development.

Introduction to this compound

This compound is a heterocyclic aldehyde featuring a methylated imidazole ring.[1] This structural motif is of significant interest in medicinal chemistry due to the prevalence of the imidazole ring in numerous biologically active molecules. The aldehyde functional group serves as a reactive handle for the synthesis of a wide array of derivatives, most notably Schiff bases and their metal complexes.[1] These derivatives have been explored for a variety of pharmacological activities.

Applications in the Synthesis of Bioactive Molecules

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of Schiff bases. This is achieved through a condensation reaction with various primary amines. The resulting imine linkage and the imidazole ring are key pharmacophores that contribute to the biological activity of the final compounds.

Synthesis of Schiff Base Derivatives

The general synthesis of Schiff bases from this compound involves the reaction of the aldehyde with a primary amine in a suitable solvent, often with catalytic amounts of acid.

Experimental Protocol: General Synthesis of Schiff Bases

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, aminobenzoic acid)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 1 equivalent of this compound in a minimal amount of ethanol in a round-bottom flask.

  • To this solution, add 1 equivalent of the desired primary amine.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The precipitated Schiff base product is then collected by filtration using a Buchner funnel.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a desiccator.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities. The following sections detail these activities with summarized quantitative data and the protocols for their determination.

Antibacterial and Antifungal Activity

Schiff bases derived from imidazole aldehydes have shown promising activity against various bacterial and fungal strains. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Antibacterial and Antifungal Activity of Imidazole-based Schiff Bases (MIC in µg/mL)

Compound/DerivativeOrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Imidazole Schiff Base 1Staphylococcus aureus12.5Ampicillin12.5
Imidazole Schiff Base 1Micrococcus luteus25Ampicillin100
Imidazole Schiff Base 2Aspergillus niger12.5Nystatin12.5
Benzimidazole Schiff Base AKlebsiella pneumoniae7.8Nalidixic acid64
Benzimidazole Schiff Base BEscherichia coli7.8Nalidixic acid512

Note: The data presented are for representative imidazole and benzimidazole Schiff bases, as specific data for this compound derivatives were not available in the initial search results.

Experimental Protocol: Broth Microdilution Method for MIC Determination[2][3][4][5][6]

Materials:

  • Test compounds (Schiff base derivatives)

  • Bacterial/Fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Standardized inoculum (0.5 McFarland)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of final concentrations.

  • Inoculum Preparation:

    • Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate containing the diluted test compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.

    • Optionally, the absorbance can be read using a microplate reader to quantify growth inhibition.

Anticancer Activity

Imidazole derivatives have been investigated for their potential as anticancer agents. The cytotoxic effect of these compounds on cancer cell lines is often evaluated using the MTT assay, which measures cell viability.

Table 2: Anticancer Activity of Imidazole Derivatives (IC50 in µM)

Compound/DerivativeCancer Cell LineIC50 (µM)
Imidazole-thiazole hybrid 5aBreast Cancer (MCF-7)33.52[2]
Benzotriazole-imidazole-2-thione BI9Breast Cancer (MCF-7)3.57
Benzotriazole-imidazole-2-thione BI9Leukemia (HL-60)0.40
Benzotriazole-imidazole-2-thione BI9Colon Cancer (HCT-116)2.63
Imidazole derivative 5Breast Cancer (MCF-7)< 5
Imidazole derivative 5Liver Cancer (HepG2)< 5
Imidazole derivative 5Colon Cancer (HCT-116)< 5

Note: The data presented are for various imidazole derivatives, as specific data for this compound derivatives were not available in the initial search results.

Experimental Protocol: MTT Assay for Cytotoxicity[8][9][10][11][12]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (imidazole derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for a further 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Leishmanicidal Activity

Derivatives containing the imidazole moiety have shown potential as agents against Leishmania parasites, the causative agents of leishmaniasis.

Table 3: Leishmanicidal Activity of Imidazole-containing Derivatives (IC50 in µM)

Compound/DerivativeLeishmania SpeciesFormIC50 (µM)
Imidazole-benzoazine 3cL. infantumPromastigote1.8
Imidazole-benzoazine 3cL. infantumAmastigote2.3
Imidazole-benzoazine 3cL. braziliensisPromastigote2.1
Imidazole-benzoazine 3cL. braziliensisAmastigote2.5
Imidazole-benzoazine 3cL. donovaniPromastigote1.9

Note: The data presented are for representative imidazole-containing benzoazine derivatives.[3]

Experimental Protocol: In Vitro Leishmanicidal Assay[13][14][15][16]

Materials:

  • Leishmania species (e.g., L. donovani) promastigotes and amastigotes

  • Appropriate culture medium (e.g., M199 for promastigotes)

  • Host cells for amastigote culture (e.g., J774 macrophages)

  • Test compounds

  • 96-well plates

  • Incubator

  • Microscope

  • MTT or other viability reagents

Procedure for Promastigote Assay:

  • Culture Leishmania promastigotes in the appropriate medium to the late logarithmic phase.

  • Seed the promastigotes into 96-well plates at a density of 1 x 10⁶ cells/mL.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate the plates at 26°C for 72 hours.

  • Determine the viability of the promastigotes using a suitable method, such as direct counting with a hemocytometer or a colorimetric assay like MTT.

  • Calculate the IC50 value.

Procedure for Amastigote Assay:

  • Seed host macrophages (e.g., J774) in a 96-well plate and allow them to adhere.

  • Infect the macrophages with stationary-phase promastigotes at a ratio of approximately 10:1 (parasite:macrophage) and incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Remove the extracellular promastigotes by washing.

  • Add fresh medium containing serial dilutions of the test compounds.

  • Incubate for a further 72 hours.

  • Fix and stain the cells (e.g., with Giemsa stain) and determine the number of amastigotes per macrophage by microscopic examination.

  • Calculate the IC50 value based on the reduction in the number of amastigotes compared to untreated controls.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Schiff Base Synthesis and Antimicrobial Testing

Schiff_Base_Workflow cluster_synthesis Synthesis cluster_testing Antimicrobial Testing A 1-Methyl-1H-imidazole- 2-carbaldehyde C Reaction (Ethanol, Acetic Acid, Reflux) A->C B Primary Amine B->C D Schiff Base Derivative C->D E Broth Microdilution Assay D->E F Inoculation with Microorganism E->F G Incubation F->G H MIC Determination G->H

Caption: Workflow for synthesis and antimicrobial evaluation.

Workflow for Anticancer Activity Screening using MTT Assay

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Imidazole Derivatives (Varying Concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours (Formazan Formation) D->E F Solubilize Formazan Crystals (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability and Determine IC50 G->H

Caption: MTT assay workflow for cytotoxicity screening.

Simplified Apoptosis Signaling Pathway Induced by an Anticancer Agent

Apoptosis_Pathway cluster_cell Cancer Cell A Imidazole Derivative (Anticancer Agent) B Cellular Target (e.g., Kinase, DNA) A->B C Signal Transduction Cascade B->C D Activation of Caspases C->D E Execution of Apoptosis D->E F Cell Death E->F

Caption: Simplified apoptosis pathway.

References

The Versatility of 1-Methyl-1H-imidazole-2-carbaldehyde: A Key Building Block in Organic Synthesis for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 1-Methyl-1H-imidazole-2-carbaldehyde, a versatile heterocyclic aldehyde, is gaining significant attention as a pivotal building block in organic synthesis. Its unique chemical architecture, featuring a reactive aldehyde group attached to a methylated imidazole ring, provides a gateway to a diverse array of complex molecules with significant applications in medicinal chemistry and materials science. Researchers, scientists, and professionals in drug development are increasingly leveraging this compound to construct novel therapeutic agents and functional materials.

The imidazole moiety is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and biologically active compounds. The addition of a methyl group at the N-1 position and a carbaldehyde at the C-2 position of the imidazole ring makes this compound a highly valuable and reactive intermediate. Its primary applications lie in the synthesis of Schiff bases, which are formed through condensation reactions with primary amines. These Schiff bases can act as ligands for the formation of metal complexes, which have shown promising anticancer, antibacterial, and antifungal properties.

This report provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active compounds, offering a valuable resource for the scientific community.

Application Notes

This compound serves as a cornerstone for the synthesis of a multitude of organic compounds. Its applications span across several key areas of research:

  • Medicinal Chemistry: The primary application of this building block is in the synthesis of Schiff bases and their subsequent metal complexes. These compounds have been extensively investigated for their therapeutic potential.

    • Anticancer Agents: Metal complexes of Schiff bases derived from imidazole aldehydes have demonstrated significant cytotoxicity against various cancer cell lines.[1][2][3][4][5] The proposed mechanism of action often involves the induction of apoptosis through both intrinsic and extrinsic pathways.[1][5]

    • Antimicrobial Agents: Imidazole-based Schiff bases and their metal complexes have shown potent activity against a range of bacterial and fungal strains. The chelation of the metal ion is often associated with enhanced antimicrobial efficacy.

  • Ligand Synthesis for Coordination Chemistry: The imidazole nitrogen and the imine nitrogen of the derived Schiff bases act as excellent coordination sites for a variety of metal ions. This has led to the development of novel catalysts and materials with interesting magnetic and optical properties.

  • Synthesis of Heterocyclic Scaffolds: The aldehyde functionality allows for its participation in various cyclization reactions, leading to the formation of more complex heterocyclic systems, which are of great interest in drug discovery.

Experimental Protocols

Detailed methodologies for the synthesis of key derivatives from this compound are provided below.

Protocol 1: General Synthesis of Schiff Bases from this compound

This protocol outlines the general procedure for the condensation reaction between this compound and a primary amine to form a Schiff base.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, substituted anilines, amino acids)

  • Ethanol or Methanol (solvent)

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask.

  • To this solution, add the primary amine (1 mmol) dissolved in 10 mL of ethanol.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The resulting solid Schiff base is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Expected Yield: 70-90%

Protocol 2: Synthesis of a Metal Complex with a Schiff Base Ligand

This protocol describes the synthesis of a metal(II) complex using a Schiff base derived from this compound.

Materials:

  • Schiff base ligand (synthesized as per Protocol 1)

  • Metal(II) salt (e.g., CuCl₂, ZnCl₂, CoCl₂)

  • Methanol (solvent)

Procedure:

  • Dissolve the Schiff base ligand (2 mmol) in 30 mL of hot methanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (1 mmol) in 15 mL of methanol.

  • Add the metal salt solution dropwise to the hot solution of the Schiff base ligand with constant stirring.

  • A change in color and/or the formation of a precipitate is typically observed.

  • Reflux the reaction mixture for 3-5 hours.

  • Cool the mixture to room temperature.

  • The precipitated metal complex is collected by filtration, washed with methanol, and then with diethyl ether.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

Expected Yield: 60-80%

Quantitative Data Summary

The following tables summarize the quantitative data for representative compounds synthesized from imidazole-2-carboxaldehyde derivatives, which are structurally similar to those derived from this compound and indicative of the expected outcomes.

Table 1: Synthesis of Schiff Bases and Metal Complexes

Starting AldehydeAmineProductYield (%)
Imidazole-2-carboxaldehydeL-phenylalanineSchiff Base Ligand78%[6]
Schiff Base from Imidazole-2-carboxaldehyde and L-phenylalanineCoCl₂Co(II) Complex63-75%[6]
Schiff Base from Imidazole-2-carboxaldehyde and L-phenylalanineNiCl₂Ni(II) Complex63-75%[6]
Schiff Base from Imidazole-2-carboxaldehyde and L-phenylalanineCuCl₂Cu(II) Complex63-75%[6]
Schiff Base from Imidazole-2-carboxaldehyde and L-phenylalanineZnCl₂Zn(II) Complex63-75%[6]

Table 2: Anticancer Activity (IC₅₀ values in µM)

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)
Schiff Base L5--
Carboplatin (Reference)--
Pt(II) Imidazole Complex II4-0.86[3]
Gold(I) Imidazole Complex II16-0.09 µg/mL[3]
Cisplatin (Reference)->100 µg/mL[3]

Visualizations

The following diagrams illustrate the synthetic workflow and a proposed signaling pathway for the anticancer activity of imidazole-based compounds.

Synthesis_Workflow A This compound C Schiff Base Ligand A->C Condensation (Protocol 1) B Primary Amine B->C E Bioactive Metal Complex C->E Complexation (Protocol 2) D Metal(II) Salt D->E

Caption: Synthetic workflow for bioactive metal complexes.

Anticancer_Mechanism cluster_cell Cancer Cell Complex Imidazole-based Metal Complex ROS ↑ Reactive Oxygen Species (ROS) Complex->ROS Mito Mitochondrial Dysfunction Complex->Mito DNA DNA Damage Complex->DNA DeathR Death Receptors Complex->DeathR ROS->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis DNA->Apoptosis Casp8 Caspase-8 (Initiator) DeathR->Casp8 Casp8->Casp3

Caption: Proposed anticancer mechanism of action.

References

Application Notes and Protocols: Vilsmeier-Haack Formylation of 1-Methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Vilsmeier-Haack formylation of 1-methylimidazole to synthesize 1-methylimidazole-2-carboxaldehyde, a valuable building block in pharmaceutical and materials science.

Introduction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically prepared in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4] This electrophilic iminium salt then reacts with the electron-rich ring system, and subsequent hydrolysis yields the corresponding aldehyde.[3][5] For 1-methylimidazole, the formylation is anticipated to occur at the C2 position, the most electron-rich and sterically accessible site.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3]

  • Electrophilic Aromatic Substitution: The electron-rich 1-methylimidazole attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis during the work-up yields the final product, 1-methylimidazole-2-carboxaldehyde.[6]

Experimental Protocol

This protocol is a representative procedure adapted from established methods for the Vilsmeier-Haack formylation of heterocyclic compounds.

Materials:

  • 1-Methylimidazole (Reagent Grade, anhydrous)

  • Phosphorus oxychloride (POCl₃) (Reagent Grade)

  • N,N-Dimethylformamide (DMF) (Anhydrous)

  • Dichloromethane (DCM) (Anhydrous)

  • Sodium acetate (Anhydrous)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle with temperature control

  • Dropping funnel

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere, add anhydrous N,N-dimethylformamide (3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 eq.) dropwise via the dropping funnel with vigorous stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Reaction with 1-Methylimidazole: To the freshly prepared Vilsmeier reagent, add a solution of 1-methylimidazole (1.0 eq.) in anhydrous dichloromethane. The addition should be done dropwise while maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate. Stir the mixture vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford pure 1-methylimidazole-2-carboxaldehyde.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

Reagent/ParameterMolar Ratio (eq.)Molecular Weight ( g/mol )Amount (for 10 mmol scale)
1-Methylimidazole1.082.100.821 g (10 mmol)
Phosphorus oxychloride (POCl₃)1.2153.331.1 mL (12 mmol)
N,N-Dimethylformamide (DMF)3.073.092.2 mL (30 mmol)
Solvent (DCM)--20 mL
Temperature--0 °C to 70 °C
Reaction Time--4-6 hours
Expected Yield--60-75% (representative)

Note: The expected yield is an estimate based on similar reactions and may vary.

Visualization

Experimental Workflow Diagram

Vilsmeier_Haack_Workflow reagent_prep Vilsmeier Reagent Preparation (DMF + POCl₃ at 0°C) reaction Addition of 1-Methylimidazole in DCM at 0°C reagent_prep->reaction heating Reaction Progression (Heat to 60-70°C, 4-6h) reaction->heating workup Quenching and Hydrolysis (aq. NaOAc at 0°C) heating->workup extraction Product Extraction (Ethyl Acetate) workup->extraction purification Purification (Column Chromatography) extraction->purification product 1-Methylimidazole-2-carboxaldehyde purification->product

Caption: Workflow for the Vilsmeier-Haack formylation of 1-methylimidazole.

Reaction Signaling Pathway

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate MeIm 1-Methylimidazole MeIm->Iminium_Intermediate + Vilsmeier Reagent Product 1-Methylimidazole-2-carboxaldehyde Iminium_Intermediate->Product Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack formylation of 1-methylimidazole.

References

Application of 1-Methyl-1H-imidazole-2-carbaldehyde in Catalysis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-imidazole-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of advanced catalytic systems. Its unique structure, featuring a methylated imidazole ring and a reactive aldehyde group, allows for the straightforward synthesis of elaborate ligands and their corresponding metal complexes. These derivatives, particularly Schiff bases and N-heterocyclic carbenes (NHCs), have demonstrated significant potential in mediating a variety of organic transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the development of catalysts for reactions such as dehydrogenative annulation and the Diels-Alder reaction.

Application Notes

The primary catalytic applications of this compound stem from its role as a precursor to sophisticated ligands. The resulting metal complexes are the active catalysts, and their performance is intricately linked to the stereoelectronic properties of the ligand framework derived from the parent aldehyde.

Manganese(I) Pincer Complexes for Dehydrogenative Annulation

Schiff base ligands derived from this compound can be used to synthesize manganese(I) pincer complexes. These complexes are effective catalysts for the dehydrogenative annulation of 2'-aminoacetophenones with alcohols, providing a direct and atom-economical route to biologically significant quinolone and quinoline scaffolds. The manganese(I) center, supported by the NNE-type pincer ligand, facilitates the activation of alcohols and subsequent C-C and C-N bond formation.

Logical Relationship: From Aldehyde to Catalytic Application

A 1-Methyl-1H-imidazole- 2-carbaldehyde B Schiff Base Ligand (NNE-type Pincer Precursor) A->B Condensation C Manganese(I) Pincer Complex (Catalyst) B->C Complexation with Mn(I) D Dehydrogenative Annulation (e.g., Quinolone Synthesis) C->D Catalysis

Caption: Logical workflow from the starting material to the final catalytic application.

A summary of the catalytic performance of a manganese(I) pincer complex derived from a Schiff base of this compound in the synthesis of 2,3-disubstituted-4-quinolones is presented below.

Entry2'-AminoacetophenoneAlcoholProductYield (%)[1]
12'-AminoacetophenoneBenzyl alcohol2-Phenyl-3-methyl-4-quinolone85
22'-Aminoacetophenone4-Methylbenzyl alcohol3-Methyl-2-(p-tolyl)-4-quinolone82
32'-Aminoacetophenone4-Methoxybenzyl alcohol2-(4-Methoxyphenyl)-3-methyl-4-quinolone88
42'-Aminoacetophenone4-Chlorobenzyl alcohol2-(4-Chlorophenyl)-3-methyl-4-quinolone75
55-Chloro-2'-aminoacetophenoneBenzyl alcohol6-Chloro-2-phenyl-3-methyl-4-quinolone80

Table 1: Catalytic Activity of a Manganese(I) Pincer Complex in Dehydrogenative Annulation.

Chiral Half-Sandwich Rhodium and Iridium Complexes for Diels-Alder Reactions

This compound can be reacted with homochiral primary amines to form chiral imidazolyl-imine ligands.[2][3] These ligands are then used to prepare half-sandwich rhodium and iridium complexes.[2][3] Dicationic aqua-complexes of these rhodium and iridium species have been shown to catalyze the Diels-Alder reaction between methacrolein and cyclopentadiene.[2][3] These catalysts exhibit good exo:endo selectivity, although enantioselectivity remains modest.[2][3]

Signaling Pathway: Catalytic Diels-Alder Reaction

cluster_0 Catalyst Activation cluster_1 Catalytic Cycle A [(η⁵-C₅Me₅)MClL][SbF₆] B [(η⁵-C₅Me₅)ML(H₂O)]²⁺[SbF₆]₂ (Active Catalyst) A->B AgSbF₆, H₂O E [Catalyst-Methacrolein] Complex B->E Coordination C Methacrolein C->E D Cyclopentadiene F Diels-Alder Adduct D->F E->F + Cyclopentadiene F->B Product Release

Caption: Proposed mechanism for the catalyzed Diels-Alder reaction.

The catalytic performance of a representative iridium aqua-complex in the Diels-Alder reaction is summarized below.

EntryCatalystDienophileDieneexo:endo Ratio[2][3]Yield (%)[2][3]
1[(η⁵-C₅Me₅)IrL(H₂O)][SbF₆]₂MethacroleinCyclopentadiene90:1075
2[(η⁵-C₅Me₅)RhL(H₂O)][SbF₆]₂MethacroleinCyclopentadiene85:1570

Table 2: Catalytic Performance in the Diels-Alder Reaction.

Experimental Protocols

Protocol 1: Synthesis of a Manganese(I) Pincer Complex and its Application in Dehydrogenative Annulation

Part A: Synthesis of the Schiff Base Ligand Precursor

Experimental Workflow: Ligand Synthesis

A Dissolve 1-Methyl-1H-imidazole- 2-carbaldehyde and 2-(Phenyltellanyl)ethanamine in Ethanol B Stir at Room Temperature for 20 hours A->B C Remove Solvent under Reduced Pressure B->C D Dry under High Vacuum C->D E Obtain Schiff Base as a Yellowish Liquid D->E A Dissolve 1-Methyl-1H-imidazole- 2-carbaldehyde and a Homochiral Primary Amine in Methanol B Add Molecular Sieves A->B C Stir at Room Temperature for 24 hours B->C D Filter and Evaporate the Solvent C->D E Obtain Chiral Imidazolyl-Imine D->E

References

Application Notes and Protocols for the Quantification of 1-Methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of 1-Methyl-1H-imidazole-2-carbaldehyde, a key heterocyclic building block used in the synthesis of various pharmaceutical compounds. The following methods offer high sensitivity and selectivity for accurate determination in diverse matrices.

Core Analytical Techniques

The primary methods for the quantification of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each technique offers distinct advantages in terms of sensitivity, selectivity, and applicability to different sample types.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of imidazole compounds. When coupled with a UV detector, it provides a robust and cost-effective analytical solution.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Derivatization may be required for polar compounds like this compound to improve volatility and chromatographic performance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of organic molecules in complex matrices due to its high selectivity and sensitivity.[1] This technique is particularly suitable for pharmacokinetic studies and trace-level analysis.

Quantitative Data Summary

A summary of quantitative data for the analysis of imidazole derivatives using various methods is presented below. While specific data for this compound is limited in the public domain, the following table provides typical performance parameters for related imidazole compounds, which can be used as a reference for method development and validation.

Analytical MethodAnalyte(s)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Reference
LC-MS/MS 10 ImidazolesAtmospheric Particles1-25 nM1-50 nM> 0.99[2]
LC-MS/MS 21 Benzimidazoles and NitroimidazolesWater, Sediment, Soil< 1.0 ng·L⁻¹ (water), < 1.0 μg·kg⁻¹ (sediment/soil)-> 0.995[1]
GC-MS 7 Imidazole-like compoundsAqueous Solution0.0553–0.8914 μg/mL0.2370–1.9373 μg/mL0.9903–0.9992[3]
HPLC-UV Imidazole, 2-Methylimidazole, 4-MethylimidazoleReaction Solutions0.02-0.03 mg·L⁻¹--[4]
HPLC-UV Secnidazole, Omeprazole, Albendazole, FenbendazoleHuman Plasma0.13-0.41 µg/mL-0.999-1[5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is a general guideline for the analysis of this compound and can be adapted from methods used for other imidazole derivatives.[4]

a. Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions with the mobile phase to prepare calibration standards and quality control samples.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.01 M Diammonium Hydrogen Orthophosphate, pH adjusted to 3.0).[6] The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Detection: UV detector at a wavelength of approximately 210 nm.[4]

c. Data Analysis:

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol provides a highly sensitive and selective method for the quantification of this compound, particularly in complex matrices like biological fluids or environmental samples.[1]

a. Sample Preparation (for Plasma Samples):

  • To 100 µL of plasma, add an internal standard.

  • Perform protein precipitation by adding 200 µL of acetonitrile.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject a 5 µL aliquot into the LC-MS/MS system.[1]

b. LC-MS/MS Conditions:

  • LC System: A UHPLC system is recommended for better resolution and faster analysis times.[2]

  • Column: A C18 or HILIC column can be used depending on the polarity of the compound and matrix. For instance, an Accucore C18 column (100 mm × 3.0 mm, 2.6 μm) has been used for imidazole derivatives.[1]

  • Mobile Phase A: Water with 0.1% formic acid.[1][2]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[1][2]

  • Gradient Elution: A gradient program should be optimized to ensure good separation from matrix components.

  • Flow Rate: 0.25-0.4 mL/min.[1][2]

  • Column Temperature: 40 °C.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Positive Electrospray Ionization (ESI+).[1]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion.

c. Data Analysis:

  • Quantification is performed using the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing cluster_result Result start Sample Collection prep Dissolution / Extraction start->prep filter Filtration (0.45 µm) prep->filter hplc HPLC-UV Analysis filter->hplc Inject lcms LC-MS/MS Analysis filter->lcms Inject peak Peak Integration hplc->peak lcms->peak calib Calibration Curve peak->calib quant Quantification calib->quant report Final Report quant->report

Caption: General workflow for the quantification of this compound.

References

Application Note: HPLC Analysis of 1-Methyl-1H-imidazole-2-carbaldehyde Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of reaction mixtures from the synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde. This method is suitable for monitoring reaction progress, identifying key components, and quantifying the product, starting materials, and potential byproducts. The protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and other specialty chemicals.[1] Its synthesis, often involving the methylation of imidazole-2-carbaldehyde or formylation of 1-methylimidazole, requires careful monitoring to optimize reaction conditions and ensure product purity. HPLC is a widely used technique for the separation and quantification of imidazole compounds and their derivatives due to its versatility and sensitivity.[2] This application note provides a detailed protocol for a reverse-phase HPLC method with UV detection for the analysis of a typical reaction mixture containing this compound.

Experimental Protocol

Materials and Reagents
  • This compound (Product)

  • Imidazole-2-carbaldehyde (Starting Material)

  • 1-Methylimidazole (Starting Material)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Phosphoric Acid (ACS Grade)

  • Methanol (HPLC Grade) for sample preparation

Instrumentation
  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions
ParameterCondition
Column C18 Reverse-Phase, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 5% B to 40% B over 15 minutes; 40% B to 95% B from 15 to 17 minutes; hold at 95% B for 3 minutes; return to 5% B at 20.1 minutes and re-equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 282 nm
Injection Vol. 10 µL
Standard Solution Preparation

Prepare individual stock solutions of this compound, Imidazole-2-carbaldehyde, and 1-Methylimidazole in methanol at a concentration of 1 mg/mL. Create a mixed standard solution by diluting the stock solutions with the mobile phase (95:5 Mobile Phase A:B) to a final concentration of 50 µg/mL for each component.

Sample Preparation

Dilute an aliquot of the reaction mixture with methanol to bring the expected concentration of the main product into the calibration range. For example, dilute the reaction mixture 1:100 (v/v) with methanol. Filter the diluted sample through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize the expected quantitative data from the HPLC analysis of a standard mixture and a representative reaction sample.

Table 1: Retention Times and Peak Areas for Standard Compounds

CompoundRetention Time (min)Peak Area (mAU*s)Concentration (µg/mL)
Imidazole-2-carbaldehyde5.81250050
1-Methylimidazole7.2980050
This compound9.51870050

Table 2: Analysis of a Hypothetical Reaction Mixture

CompoundRetention Time (min)Peak Area (mAU*s)Calculated Conc. in Sample (µg/mL)
Imidazole-2-carbaldehyde5.8250010.0
1-Methylimidazole7.215007.7
This compound9.53200085.6

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_output Results ReactionMixture Reaction Mixture Dilution Dilute with Methanol ReactionMixture->Dilution Standards Pure Standards StdPrep Prepare Standard Solutions Standards->StdPrep Filtration Filter (0.45 µm) Dilution->Filtration Autosampler Autosampler Injection Filtration->Autosampler MixedStd Create Mixed Standard StdPrep->MixedStd MixedStd->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection (282 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for HPLC analysis.

Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs (Reaction Mixture) cluster_analysis Analysis Reactants Starting Materials (e.g., Imidazole-2-carbaldehyde) Reaction Chemical Synthesis Reactants->Reaction Reagents Reagents & Solvents Reagents->Reaction Product This compound Reaction->Product Unreacted Unreacted Starting Materials Reaction->Unreacted Byproducts Potential Byproducts Reaction->Byproducts HPLC HPLC Analysis Product->HPLC Unreacted->HPLC Byproducts->HPLC

Caption: Logical relationship of reaction components.

Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the qualitative and quantitative analysis of this compound reaction mixtures. The clear separation of the product from starting materials and potential byproducts allows for accurate monitoring of the reaction progress and assessment of product purity. This protocol can be readily adapted for use in research and development settings for the synthesis of imidazole-based compounds.

References

Application Notes and Protocols for Grignard Reaction with 1-Methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This application note provides a detailed experimental procedure for the nucleophilic addition of a Grignard reagent to 1-Methyl-1H-imidazole-2-carbaldehyde, yielding a secondary alcohol. The imidazole moiety is a prevalent scaffold in many pharmaceuticals, making this protocol particularly relevant for drug discovery and development. The reaction proceeds via the nucleophilic attack of the organomagnesium halide on the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to afford the final secondary alcohol product. Excellent yields, ranging from 52-93%, can be expected for this transformation.

Experimental Protocols

Materials and Reagents
  • This compound

  • Grignard Reagent (e.g., Phenylmagnesium bromide solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether (Et₂O)

  • Magnesium turnings (for in situ preparation of Grignard reagent, if necessary)

  • Alkyl or Aryl Halide (e.g., Bromobenzene, if preparing Grignard reagent in situ)

  • Iodine crystal (for activation of Mg, if necessary)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel for column chromatography

General Procedure for Grignard Reaction

This protocol describes the reaction of this compound with a commercially available Grignard reagent. A procedure for the in situ preparation of the Grignard reagent is also provided as an alternative.

Reaction Setup:

  • All glassware must be thoroughly dried in an oven at >100 °C and cooled under a stream of dry nitrogen or argon gas to exclude atmospheric moisture.

  • The reaction should be carried out under an inert atmosphere (nitrogen or argon).

Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the Grignard reagent (1.1 - 1.5 eq) dropwise from the addition funnel to the stirred solution of the aldehyde over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired secondary alcohol.

In Situ Preparation of Grignard Reagent (Alternative Step 3)
  • In a separate flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.5 eq).

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a solution of the corresponding alkyl or aryl halide (e.g., bromobenzene, 1.5 eq) in anhydrous diethyl ether or THF dropwise from the addition funnel. The reaction is initiated when the color of iodine disappears and bubbling is observed.

  • Once the reaction has started, add the remaining halide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting Grignard reagent is then used directly as described in the general protocol.

Data Presentation

The following table summarizes the expected yields for the Grignard reaction of this compound with various Grignard reagents, based on typical outcomes for similar reactions.

Grignard Reagent (R-MgX)R GroupExpected ProductMolecular Formula (Product)Molecular Weight (Product)Expected Yield (%)
Phenylmagnesium bromidePhenyl(1-Methyl-1H-imidazol-2-yl)(phenyl)methanolC₁₁H₁₂N₂O188.2385-95
Methylmagnesium iodideMethyl1-(1-Methyl-1H-imidazol-2-yl)ethanolC₆H₁₀N₂O126.1670-85
Ethylmagnesium bromideEthyl1-(1-Methyl-1H-imidazol-2-yl)propan-1-olC₇H₁₂N₂O140.1975-90
Isopropylmagnesium chlorideIsopropyl1-(1-Methyl-1H-imidazol-2-yl)-2-methylpropan-1-olC₈H₁₄N₂O154.2160-75
Vinylmagnesium bromideVinyl1-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-olC₇H₁₀N₂O138.1765-80

Visualizations

Grignard Reaction Workflow

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Inert Atmosphere aldehyde Dissolve this compound in Anhydrous THF start->aldehyde 1. cool_aldehyde Cool Aldehyde Solution to 0 °C aldehyde->cool_aldehyde 2. add_grignard Add Grignard Reagent Dropwise cool_aldehyde->add_grignard 3. warm_react Warm to Room Temperature & Stir (2-12h) add_grignard->warm_react 4. quench Quench with Saturated aq. NH4Cl at 0 °C warm_react->quench 5. extract Extract with Ethyl Acetate quench->extract 6. wash Wash with aq. NaHCO3 & Brine extract->wash 7. dry_concentrate Dry with Na2SO4 & Concentrate wash->dry_concentrate 8. purify Purify by Column Chromatography dry_concentrate->purify 9. end_product Secondary Alcohol Product purify->end_product Grignard_Mechanism reactant1 This compound C₅H₆N₂O intermediate Alkoxide Intermediate reactant1->intermediate Nucleophilic Attack reactant2 Grignard Reagent R-MgX reactant2->intermediate product Secondary Alcohol C₅H₆(R)(OH)N₂ intermediate->product Protonation workup Acidic Workup (e.g., H₃O⁺) workup->product

Application Notes & Protocols: 1-Methyl-1H-imidazole-2-carbaldehyde in Antifungal Agent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-Methyl-1H-imidazole-2-carbaldehyde as a key building block in the synthesis of novel antifungal agents. The imidazole scaffold is a well-established pharmacophore in antifungal drug discovery, primarily targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] This document outlines the synthesis of Schiff base derivatives, specifically thiosemicarbazones, from this compound and details their evaluation as potential antifungal compounds.

Introduction

The imidazole ring is a fundamental component of numerous clinically significant antifungal drugs, including ketoconazole, miconazole, and clotrimazole.[1][2] The primary mechanism of action for these agents involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol.[1][2] Disruption of ergosterol production leads to a dysfunctional cell membrane, ultimately inhibiting fungal growth.[1][2] this compound is a versatile precursor for the synthesis of a variety of imidazole-based derivatives. Its aldehyde functional group readily undergoes condensation reactions to form Schiff bases, such as thiosemicarbazones and hydrazones, which have demonstrated significant antifungal activity.[4][5]

Synthesis of Antifungal Agents

A primary application of this compound in this context is the synthesis of Schiff bases.[6] The condensation reaction with thiosemicarbazide to form 1-(1-methyl-1H-imidazol-2-yl)methylene)thiosemicarbazide is a straightforward and efficient method to generate potential antifungal candidates.[5]

Experimental Workflow: Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Antifungal Evaluation cluster_characterization Characterization start This compound + Thiosemicarbazide reaction Condensation Reaction (Reflux in Ethanol) start->reaction product Schiff Base Product (e.g., Thiosemicarbazone) reaction->product purification Purification (Recrystallization) product->purification nmr NMR Spectroscopy product->nmr ftir FTIR Spectroscopy product->ftir mass_spec Mass Spectrometry product->mass_spec mic_test Broth Microdilution Assay (MIC Determination) purification->mic_test data_analysis Data Analysis mic_test->data_analysis

Figure 1: General workflow for the synthesis and antifungal evaluation of derivatives from this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-((1-methyl-1H-imidazol-2-yl)methylene)thiosemicarbazide

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add a solution of thiosemicarbazide (1 equivalent) in hot ethanol to the flask.

  • Add a few drops of glacial acetic acid to the reaction mixture as a catalyst.[7]

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-3 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure thiosemicarbazone derivative.

  • Dry the purified product under vacuum.

  • Characterize the final compound using FTIR, 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Synthesized imidazole derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus niger, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antifungal drug (e.g., Fluconazole)

  • Negative control (DMSO or solvent used to dissolve compounds)

Procedure:

  • Prepare a stock solution of the synthesized compound in DMSO.

  • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations.

  • Add the fungal inoculum to each well of the microtiter plate containing the diluted compound.

  • Include a positive control (fungal inoculum with a standard antifungal) and a negative control (fungal inoculum with solvent).

  • Incubate the plates at 35°C for 24-48 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control. This can be assessed visually or by measuring the absorbance at a specific wavelength.

Quantitative Data Summary

The following table summarizes the antifungal activity (Minimum Inhibitory Concentration - MIC) of various imidazole derivatives against different fungal strains. While specific data for derivatives of this compound is limited in the provided search results, the table presents representative data for analogous imidazole-based compounds to illustrate the potential efficacy.

Compound TypeFungal StrainMIC (µg/mL)Reference
Imidazole-derived hydrazoneCandida glabrata< 1.20 (as MIC50 in µM)[4]
Nitroimidazole-thiosemicarbazideTrichophyton mentagrophytes≤ 125[8][9]
Nitroimidazole-thiosemicarbazideTrichophyton rubrum31.25 - 1000[9]
Imidazole derivativeCandida albicansComparable to Fluconazole[3]
Imidazole derivativeAspergillus nigerComparable to Fluconazole[3]
Imidazole derivativeCryptococcus neoformansComparable to Fluconazole[3]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of imidazole derivatives is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_consequence Consequences of Inhibition lanosterol Lanosterol demethylation 14α-demethylation (catalyzed by Cytochrome P450) lanosterol->demethylation ergosterol Ergosterol demethylation->ergosterol membrane_disruption Disruption of Fungal Cell Membrane Integrity imidazole Imidazole Antifungal Agent imidazole->inhibition growth_inhibition Inhibition of Fungal Growth membrane_disruption->growth_inhibition

Figure 2: Mechanism of action of imidazole antifungal agents targeting the ergosterol biosynthesis pathway.

Imidazole-based antifungal agents non-competitively inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is essential for the conversion of lanosterol to ergosterol. The inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupt the structure and function of the fungal cell membrane, ultimately leading to the cessation of fungal growth and cell death.[1][2][3]

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel imidazole-based antifungal agents. The straightforward synthesis of Schiff base derivatives, such as thiosemicarbazones, coupled with their potential for potent antifungal activity, makes this an attractive area for further research and development in the quest for new and effective treatments for fungal infections. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this compound in antifungal drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 1-Methyl-1H-imidazole-2-carbaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain this compound?

A1: There are two primary approaches for the synthesis of this compound:

  • Route A: N-methylation of Imidazole-2-carbaldehyde. This is a two-step process that begins with the synthesis of imidazole-2-carbaldehyde followed by N-methylation.

  • Route B: Direct formylation of 1-Methylimidazole. This involves the introduction of a formyl group onto the C2 position of the 1-methylimidazole ring.

Q2: I am getting a low yield in my N-methylation step. What are the possible causes?

A2: Low yields during the N-methylation of imidazole-2-carbaldehyde can stem from several factors:

  • Incomplete deprotonation: If using a base to deprotonate the imidazole nitrogen, incomplete reaction will result in unreacted starting material.

  • Choice of methylating agent: The reactivity of the methylating agent (e.g., methyl iodide, dimethyl sulfate, methyl triflate) can significantly impact the reaction efficiency.

  • Reaction conditions: Temperature, solvent, and reaction time are critical parameters that need to be optimized.

  • Formation of regioisomers: Methylation can occur at either the N1 or N3 position, leading to a mixture of products and reducing the yield of the desired isomer.

Q3: How can I control the regioselectivity of the N-methylation to favor the 1-methyl isomer?

A3: Controlling the regioselectivity is a crucial aspect of this synthesis. Here are some strategies:

  • Steric hindrance: The presence of the aldehyde group at the C2 position can sterically hinder the N1 position, potentially favoring methylation at the N3 position. However, the electronic effects can also play a role.

  • Protecting groups: While more complex, using a protecting group on one of the nitrogens before methylation can ensure regioselectivity.

  • Choice of solvent and counterion: The reaction medium can influence the site of methylation.

Q4: I am observing the formation of an isomeric byproduct. How can I identify it and separate it from my desired product?

A4: The most likely isomeric byproduct is 3-Methyl-3H-imidazole-2-carbaldehyde.

  • Identification: The two isomers can be distinguished using spectroscopic methods such as 1H NMR and 13C NMR. The chemical shifts of the methyl group and the ring protons will differ between the two isomers.

  • Separation: Purification can typically be achieved using column chromatography on silica gel. The polarity of the two isomers is likely to be different, allowing for their separation with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Q5: What are the best practices for purifying the final product?

A5: Purification of this compound generally involves:

  • Extraction: After quenching the reaction, an aqueous workup followed by extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is necessary to remove inorganic salts and other water-soluble impurities.

  • Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired product from unreacted starting materials, isomeric byproducts, and other non-polar impurities.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be used to obtain highly pure material.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no conversion of imidazole-2-carbaldehyde 1. Inactive base or insufficient amount. 2. Low reactivity of the methylating agent. 3. Reaction temperature is too low.1. Use a fresh, anhydrous base (e.g., NaH) and ensure at least one equivalent is used. 2. Consider a more reactive methylating agent like methyl triflate. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC.
Formation of multiple spots on TLC, including a major byproduct 1. Formation of the N3-methylated regioisomer. 2. Over-methylation leading to imidazolium salt formation.1. Optimize reaction conditions (solvent, temperature) to favor N1 methylation. 2. Use a controlled amount of the methylating agent (typically 1.0-1.2 equivalents).
Difficulty in separating the product from the starting material The polarity of the product and starting material are similar.Use a shallow gradient during column chromatography and consider using a different solvent system.
Product decomposes during purification The aldehyde functionality is sensitive to acidic or basic conditions.Ensure that the silica gel used for chromatography is neutral. Avoid prolonged exposure to strong acids or bases during workup.
Low yield after workup and purification 1. Product is partially soluble in the aqueous phase. 2. Loss of product during column chromatography.1. Perform multiple extractions with the organic solvent. 2. Carefully select the column size and eluent system to minimize band broadening and tailing.

Experimental Protocols

Key Experiment: N-methylation of Imidazole-2-carbaldehyde

This protocol is a representative procedure for the N-methylation of imidazole-2-carbaldehyde. Optimization of specific parameters may be required.

Materials:

  • Imidazole-2-carbaldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of imidazole-2-carbaldehyde (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Visualizations

Experimental_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product Imidazole-2-carbaldehyde Imidazole-2-carbaldehyde Deprotonation (0 °C) Deprotonation (0 °C) Imidazole-2-carbaldehyde->Deprotonation (0 °C) NaH NaH NaH->Deprotonation (0 °C) CH3I CH3I Methylation (0 °C to RT) Methylation (0 °C to RT) CH3I->Methylation (0 °C to RT) DMF DMF DMF->Deprotonation (0 °C) Deprotonation (0 °C)->Methylation (0 °C to RT) Quenching (NH4Cl) Quenching (NH4Cl) Methylation (0 °C to RT)->Quenching (NH4Cl) Extraction (EtOAc) Extraction (EtOAc) Quenching (NH4Cl)->Extraction (EtOAc) Drying (Na2SO4) Drying (Na2SO4) Extraction (EtOAc)->Drying (Na2SO4) Concentration Concentration Drying (Na2SO4)->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_solutions Potential Solutions Low_Yield Low Yield Observed Check_Starting_Materials Check Purity and Activity of Reagents Low_Yield->Check_Starting_Materials Optimize_Reaction_Conditions Optimize Reaction Conditions Low_Yield->Optimize_Reaction_Conditions Analyze_Byproducts Analyze Byproducts (TLC, NMR) Low_Yield->Analyze_Byproducts Improve_Purification Improve Purification Technique Low_Yield->Improve_Purification Use_Fresh_Reagents Use Fresh/Anhydrous Reagents Check_Starting_Materials->Use_Fresh_Reagents Vary_Temp_Time Vary Temperature and Reaction Time Optimize_Reaction_Conditions->Vary_Temp_Time Identify_Isomers Identify Regioisomers or Side Products Analyze_Byproducts->Identify_Isomers Modify_Chromatography Modify Chromatography Conditions Improve_Purification->Modify_Chromatography

Technical Support Center: Purification of 1-Methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the chromatographic purification of 1-Methyl-1H-imidazole-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue encountered when purifying this compound on silica gel?

A1: The most frequent issue is the degradation of the aldehyde on the acidic surface of standard silica gel.[1][2] This can lead to streaking on TLC plates, low recovery from the column, and the formation of impurities. The imidazole ring itself can also interact strongly with acidic silica.

Q2: How can I prevent my compound from degrading on the silica gel column?

A2: To prevent degradation, you can deactivate the silica gel by preparing a slurry in your mobile phase containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine.[3][4] Alternatively, using a less acidic stationary phase like neutral alumina can be a beneficial strategy.[1][4]

Q3: I'm seeing a new spot on my TLC plate after spotting the crude material that wasn't there in the initial reaction mixture. What could it be?

A3: This new spot is likely a degradation product formed upon interaction with the acidic silica gel of the TLC plate. Aldehydes are particularly susceptible to oxidation, potentially forming the corresponding carboxylic acid (1-Methyl-1H-imidazole-2-carboxylic acid), which would have a much lower Rf value.[1] To confirm this, you can run a 2D TLC.[2]

Q4: My product is co-eluting with an impurity. What are my options?

A4: If co-elution occurs, you should first try to optimize the solvent system by testing various solvent mixtures with different polarities and compositions using TLC.[4] If separation is still poor, changing the stationary phase (e.g., from silica to alumina) or considering an alternative purification technique like reverse-phase HPLC may be necessary.[4][5][6]

Q5: Can I use a non-chromatographic method to purify this aldehyde?

A5: Yes, for challenging separations, aldehydes can sometimes be purified by forming a reversible bisulfite adduct.[3] This involves reacting the crude aldehyde with a saturated aqueous solution of sodium bisulfite. The resulting adduct, being water-soluble, can be separated from organic impurities. The aldehyde is then regenerated by basifying the aqueous solution.[3]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

IssuePossible Cause(s)Recommended Solution(s)
Low Product Recovery Degradation on silica gel: The acidic nature of silica can catalyze decomposition or irreversible adsorption.[1][3]- Deactivate the silica gel with triethylamine (0.5-1% in eluent).- Use neutral alumina as the stationary phase.[4]
Product Volatility: The compound has a relatively low boiling point (70-74 °C / 1 mmHg), and may be lost during solvent removal.- Use a rotary evaporator at low temperature and moderate vacuum.- Avoid leaving the purified product on a high-vacuum line for extended periods.
Losses during workup: The compound may have some water solubility, leading to loss in aqueous layers.- Ensure complete phase separation during extractions.- Back-extract all aqueous layers with your organic solvent to recover any dissolved product.[3]
Poor Separation / Tailing Bands Inappropriate Solvent System: The chosen eluent does not provide sufficient resolution between the product and impurities.[4]- Systematically test different solvent systems using TLC to find one that gives a target Rf of ~0.3-0.4 and good separation from impurities.[2] (See Table 1 for suggestions).
Compound-Silica Interaction: The basic nitrogen of the imidazole ring or the polar aldehyde can interact strongly with acidic silanol groups, causing tailing.- Add a small percentage of triethylamine to the mobile phase to compete for active sites.- Consider using reverse-phase chromatography.[5][6]
Column Overload: Too much crude material was loaded onto the column.- Use a larger column or load less material. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Product Appears Impure After Column (e.g., by NMR) Oxidation: Aldehydes are prone to air oxidation, forming the corresponding carboxylic acid.[1]- Before chromatography, wash the crude organic solution with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities.[1]- Store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature.[1]
Co-elution: An impurity has a very similar polarity to the product in the chosen solvent system.[4]- Re-purify the material using a different solvent system or a different stationary phase (e.g., alumina or reverse-phase silica).

Data Presentation

Table 1: Suggested Solvent Systems for Chromatography

Stationary PhaseSolvent System (v/v)Application Notes
Silica Gel (Normal Phase) Hexane / Ethyl Acetate (Gradient)Start with a low polarity (e.g., 9:1) and gradually increase the ethyl acetate concentration. Good for general purpose purification.
Dichloromethane / Methanol (Gradient)A more polar system. Start with 1-2% methanol and increase as needed. Useful if the compound is not very soluble in ethyl acetate.
Ethyl Acetate / Triethylamine (99:1)The triethylamine helps to reduce tailing and prevent degradation on the silica surface.[3]
Alumina (Neutral) Hexane / Ethyl Acetate (Gradient)A good alternative to silica gel to avoid issues with acidity.[1]
C18 Silica (Reverse Phase) Acetonitrile / Water (Gradient)Often used in HPLC. A modifier like formic acid (0.1%) may be added for better peak shape.[5][6]

Experimental Protocols

Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of Hexane and Ethyl Acetate. Adjust the ratio until the desired product has an Rf value of approximately 0.3-0.4.

  • Silica Gel Deactivation: Prepare a slurry of silica gel in the initial, least polar solvent mixture selected in step 1. Add triethylamine to the slurry to a final concentration of 0.5-1% by volume.

  • Column Packing:

    • Secure a glass chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[4]

    • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

    • Allow the solvent to drain until it is just level with the top of the silica bed. Add another thin layer of sand on top to protect the surface.[4]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the chromatography eluent.

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[7]

    • Carefully add the dissolved sample or the dry-loaded silica onto the top layer of sand in the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column, taking care not to disturb the surface.

    • Apply gentle pressure (flash chromatography) and begin collecting fractions.

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., <30°C) to prevent loss of the volatile product.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Select Solvent System) slurry 2. Prepare Silica Slurry (Add 1% Triethylamine) tlc->slurry pack 3. Pack Column slurry->pack load 4. Load Crude Sample (Wet or Dry Load) pack->load elute 5. Elute with Solvent (Gradient or Isocratic) load->elute collect 6. Collect Fractions elute->collect monitor 7. Monitor Fractions (by TLC) collect->monitor combine 8. Combine Pure Fractions monitor->combine evap 9. Evaporate Solvent (Low Temperature) combine->evap final Pure Product evap->final

Caption: Workflow for the purification of this compound.

troubleshooting_guide cluster_yield Low Yield? cluster_sep Poor Separation? start Problem Encountered q_yield Low Yield? start->q_yield Check Recovery q_sep Poor Separation? start->q_sep Check Purity sol_degradation Solution: - Add Triethylamine to Eluent - Use Alumina q_yield->sol_degradation Yes (Streaking on TLC) sol_volatile Solution: - Evaporate at Low Temp q_yield->sol_volatile Yes (No Degradation Seen) sol_solvent Solution: - Re-optimize Solvent System via TLC q_sep->sol_solvent Yes (Bands Overlap) sol_overload Solution: - Use Less Sample or a Larger Column q_sep->sol_overload Yes (Broad Bands)

Caption: Troubleshooting logic for common chromatography issues.

References

Technical Support Center: Synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most prevalent methods for the synthesis of this compound are:

  • Vilsmeier-Haack formylation of 1-methylimidazole: This is a widely used method for formylating electron-rich heterocyclic compounds. It typically involves the use of a Vilsmeier reagent, generated in situ from a formamide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphoryl chloride, POCl₃ or oxalyl chloride).[1][2]

  • Lithiation of 1-methylimidazole followed by formylation: This method involves the deprotonation of 1-methylimidazole at the C2 position using a strong organolithium base (e.g., n-butyllithium), followed by quenching the resulting lithiated intermediate with a formylating agent like DMF.[3]

Q2: What are the potential common byproducts in the synthesis of this compound?

A2: Based on the common synthetic routes, the following byproducts may be encountered:

  • Unreacted 1-methylimidazole: Incomplete reaction can lead to the presence of the starting material in the final product mixture.

  • Regioisomers: Depending on the reaction conditions, formylation can sometimes occur at other positions on the imidazole ring, leading to the formation of 1-methyl-1H-imidazole-4-carbaldehyde and 1-methyl-1H-imidazole-5-carbaldehyde.[4]

  • Over-methylated products (Imidazolium salts): If the methylation of imidazole to 1-methylimidazole is not carefully controlled, or if a methylating agent is present during the formylation workup, quaternary imidazolium salts can be formed.

  • Byproducts from the Vilsmeier reagent: In the Vilsmeier-Haack reaction, self-condensation or other side reactions of the Vilsmeier reagent can lead to colored impurities.[5]

  • Hydrolyzed intermediates: Incomplete workup after lithiation and formylation can sometimes leave behind intermediates that can affect the purity of the final product.

Q3: How can I purify the crude this compound?

A3: Purification is typically achieved through a combination of techniques:

  • Extraction: A standard aqueous workup followed by extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is the first step to remove inorganic salts and highly polar impurities.[4]

  • Column Chromatography: Silica gel column chromatography is a very effective method for separating the desired product from its regioisomers and other byproducts. A gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is typically used.[6]

  • Distillation: If the product is thermally stable, vacuum distillation can be used for purification, especially on a larger scale.[7]

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective final purification step.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low to no product formation 1. Inactive Vilsmeier reagent. 2. Incomplete lithiation. 3. Poor quality starting materials or reagents. 4. Incorrect reaction temperature.1. Prepare the Vilsmeier reagent fresh and ensure anhydrous conditions. 2. Use a freshly titrated organolithium reagent and ensure anhydrous and inert atmosphere. 3. Use freshly distilled solvents and high-purity starting materials. 4. Optimize the reaction temperature; Vilsmeier-Haack reactions may require heating, while lithiations are typically performed at low temperatures (-78 °C).
Presence of significant amounts of unreacted 1-methylimidazole 1. Insufficient amount of formylating agent. 2. Reaction time is too short.1. Use a slight excess of the Vilsmeier reagent or DMF. 2. Increase the reaction time and monitor the reaction progress by TLC or GC-MS.
Formation of multiple spots on TLC, indicating a mixture of isomers 1. Reaction conditions favoring formylation at multiple positions.1. For Vilsmeier-Haack, try lowering the reaction temperature. 2. For lithiation, ensure the use of a strong, non-nucleophilic base and low temperatures to favor kinetic deprotonation at the C2 position.
Product is a dark, tarry substance 1. High reaction temperatures leading to decomposition. 2. Side reactions of the Vilsmeier reagent.1. Carefully control the reaction temperature, especially during the addition of reagents. 2. Add the substrate to the pre-formed Vilsmeier reagent at a controlled rate.
Difficulty in separating the product from byproducts 1. Similar polarity of the product and byproducts (e.g., regioisomers).1. Optimize the mobile phase for column chromatography; a shallow gradient may be necessary. 2. Consider derivatization of the aldehyde to facilitate separation, followed by deprotection.

Quantitative Data Summary

The following table provides a representative, though hypothetical, summary of product and byproduct distribution in the synthesis of this compound. Actual yields will vary depending on the specific experimental conditions.

Compound Vilsmeier-Haack Reaction (Typical Yield %) Lithiation & Formylation (Typical Yield %)
This compound 60 - 80%70 - 90%
1-methyl-1H-imidazole-4-carbaldehyde 5 - 15%< 5%
1-methyl-1H-imidazole-5-carbaldehyde 5 - 15%< 5%
Unreacted 1-methylimidazole < 10%< 5%
Other Byproducts VariableVariable

Experimental Protocols

Key Experiment: Vilsmeier-Haack Formylation of 1-Methylimidazole

Objective: To synthesize this compound via Vilsmeier-Haack formylation.

Materials:

  • 1-Methylimidazole

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.1 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or thick slurry.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Dissolve 1-methylimidazole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to 0 °C and quench by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Visualizations

Byproduct_Formation_Troubleshooting cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Common Byproducts Start Start Reaction Formylation Reaction (Vilsmeier-Haack or Lithiation) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Byproducts Byproducts Detected Reaction->Byproducts Purification Column Chromatography / Distillation Workup->Purification Product Pure Product Purification->Product Unreacted_SM Unreacted Starting Material (1-Methylimidazole) Byproducts->Unreacted_SM Incomplete Reaction Regioisomers Regioisomers (4- and 5-carbaldehyde) Byproducts->Regioisomers Poor Regioselectivity Over_methylation Over-methylation (Imidazolium Salts) Byproducts->Over_methylation Excess Methylating Agent Unreacted_SM->Purification Separation Regioisomers->Purification Separation Over_methylation->Workup

Caption: Troubleshooting workflow for byproduct formation in the synthesis of this compound.

Vilsmeier_Haack_Workflow Start Start: Anhydrous DMF & POCl₃ Vilsmeier_Formation Formation of Vilsmeier Reagent (0 °C) Start->Vilsmeier_Formation Substrate_Addition Addition of 1-Methylimidazole in DCM (0 °C) Vilsmeier_Formation->Substrate_Addition Reaction_Heating Reaction at Reflux (2-4 h) Substrate_Addition->Reaction_Heating Quenching Quenching with aq. NaHCO₃ (0 °C) Reaction_Heating->Quenching Extraction Extraction with DCM Quenching->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Final_Product Final Product: 1-Methyl-1H-imidazole- 2-carbaldehyde Purification->Final_Product

Caption: Experimental workflow for the Vilsmeier-Haack synthesis of this compound.

References

troubleshooting failed reactions involving 1-Methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-1H-imidazole-2-carbaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used?

A1: this compound is a versatile heterocyclic building block primarily used in the following reactions:

  • Schiff Base Formation: Condensation with primary amines to form imines (Schiff bases), which are valuable precursors for ligands in coordination chemistry.[1][2][3][4]

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form substituted amines.[5][6][7][8][9][10][11]

  • Wittig Reaction: Reaction with phosphonium ylides to synthesize alkenes.[12][13][14][15]

  • Grignard Reaction: Nucleophilic addition of organometallic reagents to the carbonyl group to produce secondary alcohols.[1][16][17][18]

Q2: What are the recommended storage and handling conditions for this compound?

A2: It is recommended to store this compound in a tightly closed container in a dry and well-ventilated place. For long-term storage, refrigeration is advised. The compound can be sensitive to air and moisture, so handling under an inert atmosphere (e.g., nitrogen or argon) is recommended for critical reactions.

Q3: Are there any known stability issues with this compound?

A3: Aldehydes, in general, can be prone to oxidation to the corresponding carboxylic acid, especially if exposed to air for prolonged periods. The imidazole ring itself is relatively stable, but the aldehyde functionality is reactive and can participate in various side reactions if not handled properly.

Troubleshooting Guides

Reductive Amination

Q4: My reductive amination with this compound is giving a low yield. What are the possible causes and solutions?

A4: Low yields in reductive amination can stem from several factors. Here is a troubleshooting guide:

  • Incomplete Imine Formation: The initial condensation to form the imine or iminium ion may be slow or incomplete.

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.[5][8][19] For reactions in solvents like methanol, allowing the aldehyde and amine to stir for a period (e.g., 1-2 hours) before adding the reducing agent can improve the yield.[19] The use of dehydrating agents like molecular sieves can also drive the equilibrium towards imine formation.

  • Reducing Agent Inactivity or Incompatibility: The choice and condition of the reducing agent are crucial.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent for reductive aminations and often gives high yields.[5][7][8] It is moisture-sensitive, so ensure it is fresh and handled under dry conditions.[6] Sodium borohydride (NaBH₄) can also be used, but it is best to add it after the imine has formed, as it can also reduce the starting aldehyde.[6][7]

  • Side Reactions: The aldehyde may be reduced to the corresponding alcohol by the reducing agent before it can form the imine.

    • Solution: Use a milder reducing agent like NaBH(OAc)₃ that is more selective for the iminium ion over the aldehyde.[5][8] Alternatively, a two-step procedure where the imine is formed first, followed by the addition of NaBH₄, can minimize this side reaction.[7][8]

Quantitative Data for Reductive Amination

AmineReducing AgentSolventAdditiveYield (%)Reference
Primary Aliphatic AmineNaBH(OAc)₃DCEAcetic Acid (cat.)85-95[7][8]
Secondary Aliphatic AmineNaBH(OAc)₃DCENone80-90[7][8]
Aniline DerivativeNaBH₄MethanolNone75-85[9]
Weakly Basic AmineNaBH(OAc)₃THFAcetic Acid (cat.)70-80[8]

DCE: 1,2-Dichloroethane, THF: Tetrahydrofuran

Experimental Workflow for Reductive Amination

G Reductive Amination Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 1-Methyl-1H-imidazole- 2-carbaldehyde and amine in solvent add_acid Add catalytic acetic acid (optional, for imine formation) start->add_acid add_reductant Add reducing agent (e.g., NaBH(OAc)3) portion-wise add_acid->add_reductant stir Stir at room temperature (monitor by TLC/LC-MS) add_reductant->stir quench Quench reaction (e.g., with saturated NaHCO3) stir->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Caption: General workflow for a one-pot reductive amination reaction.

Wittig Reaction

Q5: My Wittig reaction is not proceeding, or the yield is very low. What should I check?

A5: Failure of a Wittig reaction can often be traced back to the ylide formation or the reactivity of the components.

  • Inefficient Ylide Generation: The base used may not be strong enough to deprotonate the phosphonium salt.

    • Solution: For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required.[15] For stabilized ylides, weaker bases like potassium tert-butoxide (t-BuOK) or even sodium carbonate may suffice.[12] Ensure the solvent is anhydrous, as moisture will quench the strong base and the ylide.

  • Ylide Instability: Some ylides, particularly non-stabilized ones, can be unstable and should be generated in situ and used immediately.

    • Solution: Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and add the aldehyde solution to the freshly prepared ylide.[20]

  • Steric Hindrance: While this compound is not exceptionally bulky, a sterically hindered phosphonium ylide could slow down the reaction.[14]

    • Solution: Consider longer reaction times or slightly elevated temperatures. Alternatively, the Horner-Wadsworth-Emmons reaction might be a better choice for highly substituted alkenes.[14]

Troubleshooting Logic for Wittig Reaction

G Wittig Reaction Troubleshooting start Low or No Product in Wittig Reaction check_ylide Check Ylide Formation (e.g., color change, 31P NMR) start->check_ylide ylide_ok Ylide Formation Confirmed? check_ylide->ylide_ok no_ylide No Ylide Formation ylide_ok->no_ylide No check_reagents Check aldehyde and phosphonium salt quality ylide_ok->check_reagents Yes check_base Use stronger base (e.g., n-BuLi) no_ylide->check_base check_solvent Ensure anhydrous solvent no_ylide->check_solvent increase_time_temp Increase reaction time or temperature check_reagents->increase_time_temp

Caption: Decision tree for troubleshooting a failed Wittig reaction.

Schiff Base Formation

Q6: I'm having trouble isolating my Schiff base product. What are some common issues?

A6: Schiff base formation is an equilibrium reaction, and the products can sometimes be difficult to isolate.

  • Reversible Reaction: The formation of the imine is reversible and can be hydrolyzed back to the starting materials in the presence of water.

    • Solution: Use a dehydrating agent (e.g., molecular sieves, MgSO₄) or remove water azeotropically (e.g., with a Dean-Stark apparatus) to drive the reaction to completion.

  • Product Instability: Some imines can be unstable and may require immediate use in the next step.

    • Solution: If the Schiff base is an intermediate, consider a one-pot reaction where it is formed and then immediately reacted further (e.g., in a reductive amination).

Grignard Reaction

Q7: My Grignard reaction is giving me a complex mixture of products. How can I improve the selectivity?

A7: Grignard reagents are highly reactive and can participate in side reactions.

  • Acidic Protons: Grignard reagents are strong bases and will be quenched by any acidic protons in the reaction mixture, including water or the N-H proton of an unprotected imidazole.

    • Solution: Ensure all glassware is flame-dried and reagents are anhydrous. If the starting material has acidic protons that are not intended to react, they must be protected before the Grignard reaction.

  • Enolization of the Aldehyde: Although less common with aldehydes than ketones, enolization can be a competing pathway.

    • Solution: Perform the reaction at a low temperature to favor nucleophilic addition over deprotonation.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
  • To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE), add glacial acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Wittig Reaction with a Stabilized Ylide
  • To a suspension of the corresponding phosphonium salt (1.2 eq) in anhydrous tetrahydrofuran (THF), add potassium tert-butoxide (t-BuOK) (1.2 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 1 hour to generate the ylide (a color change is often observed).

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.[21]

References

Technical Support Center: Stability of 1-Methyl-1H-imidazole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-1H-imidazole-2-carbaldehyde and its derivatives. The information is designed to help you anticipate and resolve common stability issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a gradual decrease in the purity of my this compound sample over time, even when stored in the dark. What could be the cause?

A1: This issue is likely due to slow oxidation or reaction with atmospheric moisture. Some imidazole derivatives are known to be air-sensitive.[1] Ensure your container is tightly sealed with an inert gas headspace (e.g., argon or nitrogen). For long-term storage, keeping the compound in a desiccator at refrigerated temperatures is recommended to minimize exposure to both air and moisture.[1]

Q2: My reaction in an ethanol-based solvent at elevated temperatures is showing poor yield and an unexpected side product. What is happening?

A2: You are likely observing thermal decarbonylation. Imidazole-2-carbaldehydes can undergo a decarbonylation reaction in hot ethanol, which results in the formation of the corresponding imidazole and ethyl formate.[2] This is a known degradation pathway for this class of compounds.

  • Troubleshooting Steps:

    • Avoid high temperatures when using alcohol-based solvents.

    • Consider using a different solvent with a lower boiling point or one that is less reactive, such as acetonitrile or THF.

    • If elevated temperatures are necessary, minimize the reaction time and run control experiments to quantify the extent of decarbonylation.

Q3: The UV-Vis spectrum of my compound in an aqueous solution changes depending on the pH of the buffer. Is the compound degrading?

A3: Not necessarily. Imidazole-2-carboxaldehyde exists in a pH-dependent equilibrium with its hydrated form, a geminal diol.[3] This is not a degradation but a reversible chemical transformation. The aldehyde form and the diol form have different UV absorbance maxima. The diol form is the dominant species in solutions at a pH below 5.[3] This equilibrium shift can be mistaken for degradation.

  • Troubleshooting Steps:

    • When using UV-Vis for quantification, ensure that all samples and standards are prepared in a buffer of the same pH to ensure a consistent ratio of the aldehyde and diol forms.

    • For structural confirmation, rely on techniques like NMR or mass spectrometry, which can distinguish between the aldehyde and its hydrate.

Q4: I have identified several unknown impurities in my sample after exposing it to light during an experiment. What are these impurities likely to be?

A4: The imidazole moiety is known to be sensitive to photodegradation.[4] Exposure to light, especially UV light, can lead to the formation of various oxidative degradation products. The specific impurities will depend on the full structure of your derivative and the experimental conditions (e.g., solvent, presence of oxygen).

  • Troubleshooting Steps:

    • Protect your experiments from light by using amber glassware or covering your reaction setup with aluminum foil.

    • If the impurities have already formed, they will need to be identified using techniques like LC-MS and NMR.[4] Purification can then be attempted using chromatography.

Q5: After a base-catalyzed reaction, I am seeing more impurities than expected. Why is this?

A5: The imidazole ring can be susceptible to base-mediated autoxidation.[4] While the aldehyde group itself can undergo base-catalyzed reactions (e.g., aldol condensation), the heterocyclic core may also be degrading under these conditions.

  • Troubleshooting Steps:

    • Use the mildest basic conditions possible for your transformation.

    • Consider using a non-nucleophilic base if you are only aiming for deprotonation.

    • Ensure the reaction is carried out under an inert atmosphere to minimize autoxidation.[4]

Quantitative Data Summary

The stability and physicochemical properties of imidazole-2-carbaldehyde derivatives can be influenced by factors such as pH. Below is a summary of relevant quantitative data.

ParameterValueCompoundConditionsReference
pKa (aldehyde form)2.5 ± 0.4Imidazole-2-carboxaldehydeAqueous solution[3]
pKa (diol form)5.94 ± 0.05Imidazole-2-carboxaldehydeAqueous solution[3]
Molar Absorptivity (Aldehyde)13700 ± 200 cm⁻¹M⁻¹ at 287 nmImidazole-2-carboxaldehydeAqueous solution (pH where aldehyde dominates)[3]
Molar Absorptivity (Diol)7800 ± 100 cm⁻¹M⁻¹ at 212 nmImidazole-2-carboxaldehydeAqueous solution (pH < 5)[3]

Experimental Protocols

Protocol 1: General HPLC Method for Stability Assessment

This protocol outlines a general approach for monitoring the stability of this compound derivatives. Method optimization will be required for specific derivatives.

  • Chromatographic System: A standard HPLC system with a UV detector is used.[5][6]

  • Column: A C18 reverse-phase column is a common starting point. For certain imidazole compounds, an amide-bonded silica gel column may provide better retention and separation.[7]

  • Mobile Phase: A gradient elution is often employed, starting with a high percentage of aqueous buffer (e.g., 0.1% formic acid in water) and increasing the proportion of organic solvent (e.g., acetonitrile or methanol).[5]

  • Detection: UV detection at the λmax of the parent compound (e.g., around 287 nm for the aldehyde form) is typically used.[3] A photodiode array (PDA) detector is recommended to monitor for the appearance of degradation products with different UV spectra.[8]

  • Sample Preparation: Samples are dissolved in a suitable solvent (e.g., mobile phase) to a known concentration (e.g., 1 mg/mL).

  • Analysis: The peak area of the parent compound is monitored over time under various stress conditions (e.g., heat, light, different pH). The appearance of new peaks indicates degradation. The percentage of the parent compound remaining is calculated to determine the stability.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[4]

  • Acidic Hydrolysis: Incubate the sample in a solution of 0.1 M HCl at a controlled temperature (e.g., 60 °C) for a defined period.

  • Basic Hydrolysis: Incubate the sample in a solution of 0.1 M NaOH at a controlled temperature (e.g., 60 °C) for a defined period.[4]

  • Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[4]

  • Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80 °C).[2]

  • Photodegradation: Expose a solution of the compound to a light source with a defined output (e.g., ICH-compliant photostability chamber).[4]

  • Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by HPLC-UV/MS to identify and quantify the parent compound and any degradation products.[4]

Visualizations

cluster_0 Stability Testing Workflow Compound 1-Methyl-1H-imidazole- 2-carbaldehyde Derivative Stress Apply Stress Conditions (Heat, Light, pH, Oxidant) Compound->Stress Analyze Analyze via HPLC-MS/NMR Stress->Analyze Degradation Degradation Products Identified Analyze->Degradation Purity < Threshold NoDegradation Compound is Stable Under Test Conditions Analyze->NoDegradation Purity ≥ Threshold

Caption: A general workflow for assessing the stability of imidazole derivatives.

cluster_1 Potential Degradation Pathways Parent 1-Methyl-1H-imidazole- 2-carbaldehyde Derivative Oxidized Oxidized Imidazole Ring (e.g., Hydroxylated species) Parent->Oxidized Light (Photodegradation) or Oxidizing Agents Decarbonylated 1-Methylimidazole Parent->Decarbonylated Heat in Ethanol Hydrate Geminal Diol (Hydrate) Parent->Hydrate H₂O, pH < 5 (Reversible Equilibrium)

Caption: Key degradation and transformation pathways for imidazole-2-carbaldehydes.

References

Technical Support Center: Reactions of 1-Methyl-1H-imidazole-2-carbaldehyde with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the common side reactions and troubleshooting strategies for the synthesis of imines from 1-Methyl-1H-imidazole-2-carbaldehyde and various amines.

Frequently Asked Questions (FAQs)

Q1: What is the primary expected reaction between this compound and a primary amine?

The primary reaction is a condensation reaction to form the corresponding imine (a Schiff base). This reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule. The general reaction is reversible.

Q2: What are the most common side reactions observed during imine formation with this compound?

The most frequently encountered side reactions include:

  • Incomplete Reaction: The equilibrium may not fully favor the imine product, resulting in a mixture of starting materials and the desired imine.

  • Decarbonylation: Especially when heated in alcoholic solvents like ethanol, imidazole-2-carbaldehydes can undergo decarbonylation to yield 1-methylimidazole.[1]

  • Aminal Formation: In the presence of excess amine, the initially formed imine can be attacked by a second amine molecule to form an unstable aminal intermediate.

  • Over-alkylation: If the amine has other reactive sites, or under certain conditions, unintended alkylation of the amine can occur.[2]

  • Side reactions involving the imidazole ring: Although less common under standard imine formation conditions, the imidazole ring itself can potentially participate in side reactions, especially if harsh reagents or high temperatures are employed.[2]

Q3: How can I drive the reaction towards imine formation and minimize the presence of starting materials?

To favor the formation of the imine product, it is crucial to remove the water that is formed as a byproduct. This can be achieved by:

  • Using a Dean-Stark apparatus to azeotropically remove water.

  • Adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture.[2]

  • Running the reaction under conditions where water is continuously removed.

Q4: My reaction is turning dark, and I am getting a complex mixture of products. What could be the cause?

Darkening of the reaction mixture and the formation of multiple byproducts can be indicative of decomposition or polymerization. Potential causes include:

  • High Reaction Temperatures: Excessive heat can promote side reactions and decomposition of both the starting materials and the product.

  • Presence of Impurities: Impurities in the starting materials or solvent can catalyze unwanted side reactions.

  • Incorrect pH: The pH of the reaction is critical. While acid catalysis is often employed, a pH that is too low can lead to the protonation and deactivation of the amine nucleophile. Conversely, a pH that is too high may not be sufficient to catalyze the dehydration step. The optimal pH for imine formation is typically mildly acidic, around 4-5.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Imine
Possible Cause Suggested Solution
Incomplete Reaction/Unfavorable Equilibrium - Add a dehydrating agent (e.g., anhydrous MgSO₄, molecular sieves) to remove water and shift the equilibrium towards the product.[2]- Use a Dean-Stark trap if the solvent forms an azeotrope with water.- Increase the reaction time.[2]
Incorrect Stoichiometry - Use a slight excess (1.1-1.2 equivalents) of the amine to drive the reaction to completion. However, be cautious of aminal formation with a large excess.
Sub-optimal pH - Adjust the pH to be mildly acidic (pH 4-5) by adding a catalytic amount of a weak acid like acetic acid.
Steric Hindrance - If either the aldehyde or the amine is sterically hindered, longer reaction times or slightly elevated temperatures may be required. Monitor the reaction closely for the formation of byproducts.
Issue 2: Presence of 1-Methylimidazole as a Major Byproduct
Possible Cause Suggested Solution
Decarbonylation in Alcoholic Solvents - Avoid using hot ethanol as the reaction solvent.[1]- Consider using a non-alcoholic solvent such as toluene, dichloromethane (DCM), or tetrahydrofuran (THF).- If an alcohol is necessary, conduct the reaction at a lower temperature for a longer duration.
Issue 3: Formation of Multiple Unidentified Byproducts
Possible Cause Suggested Solution
Over-reaction with the Amine (e.g., Aminal formation) - Use a stoichiometry closer to 1:1 for the aldehyde and amine.- Add the amine dropwise to the aldehyde solution to avoid high local concentrations of the amine.
Decomposition at Elevated Temperatures - Run the reaction at a lower temperature, even if it requires a longer reaction time. Room temperature is often sufficient for imine formation.- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature to maximize product formation and minimize byproduct formation.
Reactivity of the Imidazole Ring - While less common, if side reactions on the imidazole ring are suspected, consider using milder reaction conditions. Protecting the imidazole nitrogen is a possibility but adds complexity to the synthesis.[2]

Experimental Protocols

General Protocol for the Synthesis of N-((1-methyl-1H-imidazol-2-yl)methylidene)amines

This is a general procedure and may require optimization for specific amines.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.0 - 1.2 eq)

  • Anhydrous solvent (e.g., toluene, DCM, or THF)

  • Dehydrating agent (e.g., anhydrous MgSO₄ or 4Å molecular sieves)

  • (Optional) Acid catalyst (e.g., a few drops of glacial acetic acid)

Procedure:

  • To a solution of this compound in the chosen anhydrous solvent, add the primary amine.

  • Add the dehydrating agent to the mixture.

  • (Optional) Add a catalytic amount of acid.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically after several hours), filter off the dehydrating agent.

  • Remove the solvent under reduced pressure to obtain the crude imine product.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Data Presentation

The following table summarizes potential side products and their formation conditions. Quantitative data is often not available in the literature and will be highly dependent on the specific amine and reaction conditions used.

Side Product Formation Conditions Mitigation Strategy Typical Yield Range (if known)
1-Methylimidazole Heating this compound in ethanol.[1]Use a non-alcoholic solvent; lower reaction temperature.Can be significant at elevated temperatures in alcohols.
Aminal High concentration or large excess of the primary amine.Use a 1:1 to 1:1.2 molar ratio of aldehyde to amine; add amine slowly.Generally low and transient, but can be a significant impurity if a large excess of amine is used.
Unreacted Starting Materials Incomplete reaction due to unfavorable equilibrium.Add a dehydrating agent; use a slight excess of amine; add an acid catalyst.Varies greatly depending on conditions.

Visualizations

Logical Relationship of Side Reactions

Side_Reactions Reactants This compound + Amine Imine Desired Imine Product Reactants->Imine Desired Pathway (Dehydration) Decarbonylation_Product 1-Methylimidazole (Decarbonylation) Reactants->Decarbonylation_Product Heat in Alcohol Incomplete_Reaction Unreacted Starting Materials Reactants->Incomplete_Reaction Equilibrium Aminal Aminal (Over-reaction) Imine->Aminal Excess Amine

Caption: Potential reaction pathways in the synthesis of imines from this compound.

Experimental Workflow for Imine Synthesis

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine aldehyde, amine, and anhydrous solvent B 2. Add dehydrating agent (e.g., MgSO4) A->B C (Optional) Add acid catalyst B->C D 3. Stir at room temperature C->D E 4. Monitor by TLC/LC-MS D->E F 5. Filter to remove solids E->F G 6. Concentrate under reduced pressure F->G H 7. Purify (Recrystallization or Chromatography) G->H I I H->I Final Product

Caption: A typical experimental workflow for the synthesis of imines from this compound.

References

managing reaction temperature for 1-Methyl-1H-imidazole-2-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing reaction temperature during the synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods for the synthesis of this compound are the formylation of 1-methylimidazole. This is typically achieved through two primary routes:

  • Formylation via Lithiation: This involves the deprotonation of 1-methylimidazole at the C2 position using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting lithiated intermediate with a formylating agent such as N,N-dimethylformamide (DMF).

  • Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphoryl chloride (POCl₃) or oxalyl chloride, to formylate the electron-rich 1-methylimidazole ring.[1][2]

Q2: Why is temperature control so critical in these syntheses?

A2: Temperature is a critical parameter that influences the reaction's yield, selectivity, and the formation of byproducts. For instance, in the lithiation route, low temperatures are essential to ensure the stability of the organolithium intermediate and to prevent side reactions. In the Vilsmeier-Haack reaction, the temperature affects the formation and stability of the Vilsmeier reagent itself, as well as the rate of the subsequent formylation.[3]

Q3: What are the typical temperature ranges for the synthesis of this compound?

A3: The optimal temperature range is highly dependent on the chosen synthetic route:

  • Lithiation Route: The initial lithiation step is typically carried out at very low temperatures, often between -78°C and -70°C, to prevent decomposition of the lithiated imidazole. The subsequent formylation with DMF is also performed at these low temperatures, with a gradual warming to room temperature during quenching.

  • Vilsmeier-Haack Reaction: The formation of the Vilsmeier reagent is generally conducted at low temperatures, between 0°C and 10°C. The formylation of 1-methylimidazole is then carried out at temperatures ranging from ambient to elevated temperatures (up to 80-100°C), depending on the reactivity of the specific Vilsmeier reagent used.[1][3]

Q4: What are the potential side products if the temperature is not controlled properly?

A4: Poor temperature control can lead to the formation of several side products. In the lithiation route, higher temperatures can cause the organolithium intermediate to decompose or react with the solvent. In the Vilsmeier-Haack reaction, elevated temperatures during reagent formation can lead to its decomposition.[3] In a similar synthesis of a substituted 1-methyl-1H-imidazole-5-carboxaldehyde, temperatures above the optimal 150°C led to a gradual increase in by-products.[4]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Step Rationale
Reaction temperature too low (Lithiation) Gradually increase the reaction temperature after the addition of DMF, allowing it to warm to room temperature before quenching.While the initial lithiation requires very low temperatures, the subsequent reaction with DMF and the workup may require slightly higher temperatures to proceed to completion.
Reaction temperature too high (Lithiation) Ensure the reaction mixture is maintained at or below -70°C during the addition of n-BuLi and DMF. Use a cryostat or a dry ice/acetone bath for consistent temperature control.The 2-lithio-1-methylimidazole intermediate is thermally unstable and can decompose at higher temperatures, leading to a lower yield.
Decomposition of Vilsmeier reagent Prepare the Vilsmeier reagent at a low temperature (0-10°C) and use it immediately. Avoid prolonged storage, even at low temperatures.The Vilsmeier reagent can be thermally unstable and may decompose if prepared at too high a temperature or stored for too long, reducing the concentration of the active formylating agent.[3]
Reaction temperature too low (Vilsmeier-Haack) After the addition of 1-methylimidazole to the Vilsmeier reagent, the reaction mixture may need to be gently heated to ensure the formylation reaction goes to completion. Monitor the reaction by TLC or GC to determine the optimal temperature and time.For some less reactive substrates, the Vilsmeier-Haack reaction requires thermal energy to proceed at a reasonable rate.
Problem 2: Formation of Multiple Products/Impurities
Potential Cause Troubleshooting Step Rationale
Side reactions due to high temperature (Lithiation) Maintain a consistently low temperature (-78°C to -70°C) throughout the lithiation and formylation steps.Higher temperatures can promote side reactions, such as the reaction of the organolithium intermediate with the solvent or other electrophiles present in the reaction mixture.
Over-formylation or other side reactions (Vilsmeier-Haack) Optimize the reaction temperature. Start with a lower temperature and gradually increase it while monitoring the reaction progress. A temperature that is too high can lead to the formation of undesired byproducts.The reactivity of the Vilsmeier reagent and the substrate are temperature-dependent. Finding the optimal temperature will maximize the formation of the desired product while minimizing side reactions. For a related synthesis, temperatures above the optimum led to increased by-products.[4]

Data Presentation

Table 1: Effect of Temperature on Yield for the Synthesis of 1-Methyl-1H-imidazole-5-carbaldehyde (Analogous System)

Temperature (°C)Reaction Time (h)Yield (%)Observations
< 1503SuboptimalIncomplete conversion of starting material.[4]
1502OptimalHigh yield of the desired product.[4]
> 150> 2DecreasingIncreased formation of byproducts over time.[4]

Note: This data is for the synthesis of the 5-carbaldehyde isomer and serves as an illustrative example of the importance of temperature optimization.

Experimental Protocols

Protocol 1: Formylation of 1-Methylimidazole via Lithiation

Materials:

  • 1-Methylimidazole

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve 1-methylimidazole (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70°C.

  • Stir the resulting mixture at -78°C for 1 hour.

  • Add anhydrous DMF (1.2 eq) dropwise, again maintaining the temperature below -70°C.

  • After the addition is complete, stir the reaction mixture at -78°C for an additional 2 hours.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Vilsmeier-Haack Formylation of 1-Methylimidazole

Materials:

  • 1-Methylimidazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere, cool a solution of anhydrous DMF (3.0 eq) in anhydrous DCM to 0°C in an ice bath.

  • Slowly add POCl₃ (1.1 eq) dropwise, maintaining the temperature between 0 and 5°C.

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-methylimidazole (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or gently heat to 40-50°C if the reaction is sluggish (monitor by TLC).

  • Cool the reaction mixture back to 0°C and slowly quench by the addition of a saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Mandatory Visualization

experimental_workflow General Workflow for this compound Synthesis cluster_lithiation Lithiation Route cluster_vilsmeier Vilsmeier-Haack Route cluster_workup Purification L1 Dissolve 1-Methylimidazole in THF L2 Cool to -78°C L1->L2 L3 Add n-BuLi dropwise (T < -70°C) L2->L3 L4 Stir at -78°C for 1h L3->L4 L5 Add DMF dropwise (T < -70°C) L4->L5 L6 Stir at -78°C for 2h L5->L6 L7 Warm to RT and Quench L6->L7 W1 Extraction L7->W1 Proceed to Workup V1 Cool DMF in DCM to 0°C V2 Add POCl3 dropwise (0 < T < 5°C) V1->V2 V3 Stir at 0°C for 30 min V2->V3 V4 Add 1-Methylimidazole solution V3->V4 V5 Warm to RT or heat (Monitor reaction) V4->V5 V6 Cool to 0°C and Quench V5->V6 V6->W1 Proceed to Workup W2 Drying and Concentration W1->W2 W3 Purification (Chromatography/Distillation) W2->W3 P This compound W3->P Final Product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_lith Lithiation cluster_vils Vilsmeier-Haack Start Low Yield Observed Route Which Synthetic Route? Start->Route Lith_Temp Was temperature consistently below -70°C during additions? Route->Lith_Temp Lithiation Vils_Reagent_Temp Was Vilsmeier reagent prepared at 0-10°C? Route->Vils_Reagent_Temp Vilsmeier-Haack Lith_Yes Check stoichiometry and reagent quality Lith_Temp->Lith_Yes Yes Lith_No Improve cooling efficiency (e.g., cryostat) Lith_Temp->Lith_No No Vils_Reagent_Yes Was reaction with substrate heated sufficiently? Vils_Reagent_Temp->Vils_Reagent_Yes Yes Vils_Reagent_No Re-run reagent preparation at lower temperature Vils_Reagent_Temp->Vils_Reagent_No No Vils_React_Temp Vils_React_Temp Vils_Reagent_Yes->Vils_React_Temp Vils_React_Yes Check stoichiometry and reagent quality Vils_React_Temp->Vils_React_Yes Yes Vils_React_No Increase reaction temperature and/or time (monitor) Vils_React_Temp->Vils_React_No No

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Catalyst Selection for Reactions with 1-Methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for catalyst selection in reactions involving 1-Methyl-1H-imidazole-2-carbaldehyde. This resource is designed to provide you with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions performed with this compound?

A1: this compound is a versatile building block used in several catalytic reactions, including:

  • Hydrogenation: The aldehyde group can be reduced to a methyl group or a hydroxyl group.

  • Schiff Base Formation: The reactive carbonyl group readily condenses with primary amines to form Schiff bases. These Schiff bases can then be used as ligands in further catalytic reactions.[1]

  • C-C Coupling Reactions: Schiff bases derived from this aldehyde can be used to form metal complexes that catalyze C-C bond formation, such as in Suzuki and Heck reactions.[2][3][4]

  • Aldol Condensation: The aldehyde can participate in aldol condensation reactions, often catalyzed by Schiff bases or other organocatalysts.[1]

Q2: My hydrogenation of this compound to 1,2-dimethylimidazole is showing low conversion. What could be the issue?

A2: Low conversion in this hydrogenation reaction can be due to several factors:

  • Catalyst Choice: The choice of catalyst is critical. Palladium-based catalysts, particularly on mixed oxide supports, have shown high activity.

  • Catalyst Deactivation: The imidazole nitrogen can coordinate to the metal center of the catalyst, leading to poisoning. Impurities in the starting material or solvent, such as sulfur compounds, can also deactivate the catalyst.[5]

  • Reaction Conditions: Temperature, pressure, and solvent can significantly impact the reaction rate and conversion. Ensure these are optimized for your specific catalyst.

Q3: I am having trouble forming a Schiff base with this compound. What are some common troubleshooting steps?

A3: Difficulties in Schiff base formation can often be resolved by:

  • Catalyst: While many Schiff base formations do not require a catalyst, mild acid catalysis (e.g., a few drops of acetic acid) can accelerate the reaction.[6]

  • Water Removal: The condensation reaction produces water, which can inhibit the reaction from reaching completion. Using a Dean-Stark apparatus or a drying agent can be effective.

  • Solvent Choice: Ensure your solvent is appropriate for dissolving both the aldehyde and the amine and is anhydrous.

  • Purity of Reactants: Impurities in either the aldehyde or the amine can interfere with the reaction.

Troubleshooting Guides

Issue 1: Low Yield in Hydrogenation to 1,2-dimethylimidazole
Potential CauseTroubleshooting Steps
Incorrect Catalyst Selection - Screen different catalysts. A 2% Pd on Al-Ti mixed oxide (Pd/ATMO) has been shown to be highly effective.[7] - Consider the order of activity: 2% Pd/ATMO > 5% Ni/ATMO > 2% Pd/Al2O3 > 5% Cu/ATMO > 5% Fe/ATMO > 2% Pd/TiO2.[7]
Catalyst Poisoning - Ensure high purity of the starting material and solvent. Trace impurities like sulfur can poison noble metal catalysts.[5] - The imidazole nitrogen itself can act as a ligand, potentially inhibiting the catalyst. A slight excess of the catalyst might be necessary. - If reusing the catalyst, consider a regeneration step, such as washing with a suitable solvent or a mild oxidative treatment followed by reduction.[8]
Suboptimal Reaction Conditions - Optimize temperature and pressure. For 2% Pd/ATMO, conditions of 140 °C and 10 atm H2 pressure have been reported to give >99% conversion.[7] - Ensure efficient stirring to overcome mass transfer limitations.
Incomplete Reaction - Monitor the reaction progress using TLC or GC-MS. The reaction is consecutive, proceeding through a 1-methyl-1H-imidazol-2-yl)methanol intermediate.[7] Longer reaction times may be needed for complete conversion to the final product.
Issue 2: Low Yield or No Reaction in a Palladium-Catalyzed C-C Coupling Reaction (e.g., Suzuki or Heck) Using a Schiff Base Ligand
Potential CauseTroubleshooting Steps
Ligand Design - The electronic and steric properties of the Schiff base ligand are crucial. Ensure the ligand can effectively stabilize the palladium catalyst.[3] - Consider using bidentate or polydentate Schiff bases to form more stable palladium complexes.
Catalyst Deactivation - The active Pd(0) species can be sensitive to air and moisture. Ensure the reaction is performed under an inert atmosphere with anhydrous solvents. - The imidazole nitrogen of the ligand or substrate can sometimes inhibit the catalyst. Using bulky ligands can sometimes mitigate this.
Incorrect Base or Solvent - The choice of base and solvent system is critical for the efficiency of the catalytic cycle. Screen different bases (e.g., K2CO3, Cs2CO3, Na2CO3) and solvents (e.g., DMF, toluene, water/ethanol mixtures).[2][3]
Poor Solubility - Ensure that the palladium complex and all reactants are sufficiently soluble in the chosen solvent system at the reaction temperature.

Data Presentation

Table 1: Catalyst Screening for the Hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole

CatalystConversion (%)Selectivity to 2-methylimidazole (%)Temperature (°C)Pressure (atm H2)Time (h)
2% Pd/ATMOCP>9995140102
5% Ni/ATMOCP--14010-
2% Pd/Al2O3--14010-
5% Cu/ATMOCP--14010-
5% Fe/ATMOCP--14010-
2% Pd/TiO2--14010-

Note: A detailed breakdown of conversion and selectivity for all catalysts was not available in the cited source, but the order of activity is provided in the troubleshooting guide.[7]

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base from this compound and a Primary Amine

This protocol is a general procedure and may require optimization for specific amines.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Methanol (anhydrous)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous methanol.

  • Add the primary amine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Stir the reaction mixture at room temperature or gently reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product, wash with cold methanol, and dry under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for a Palladium-Catalyzed Suzuki Coupling Reaction

This protocol is a general guideline for using a palladium complex of a Schiff base ligand derived from this compound.

Materials:

  • Aryl halide (e.g., bromobenzene) (1 mmol)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

  • Palladium-Schiff base complex (e.g., 0.01-1 mol%)

  • Base (e.g., K2CO3) (2 mmol)

  • Solvent (e.g., DMF, or a mixture like H2O/EtOH)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium-Schiff base complex, the aryl halide, the arylboronic acid, and the base.

  • Add the degassed solvent to the flask.

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4]

Visualizations

experimental_workflow_schiff_base cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification aldehyde 1-Methyl-1H-imidazole- 2-carbaldehyde dissolve Dissolve in Methanol aldehyde->dissolve amine Primary Amine mix Mix Reactants amine->mix dissolve->mix catalyze Add Acetic Acid (catalyst) mix->catalyze reflux Stir/Reflux catalyze->reflux monitor Monitor (TLC) reflux->monitor cool Cool to RT monitor->cool isolate Isolate Product (Filter/Evaporate) cool->isolate purify Purify (Recrystallize/Chromatography) isolate->purify

Caption: Experimental workflow for Schiff base synthesis.

signaling_pathway_suzuki_coupling catalyst Pd(0)-Schiff Base Complex oxidative_addition Oxidative Addition catalyst->oxidative_addition aryl_halide Ar-X aryl_halide->oxidative_addition intermediate1 Ar-Pd(II)-X oxidative_addition->intermediate1 transmetalation Transmetalation intermediate1->transmetalation boronic_acid Ar'-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation activates intermediate2 Ar-Pd(II)-Ar' transmetalation->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination reductive_elimination->catalyst regenerates product Ar-Ar' reductive_elimination->product

References

Technical Support Center: Workup Procedures for Reactions Containing 1-Methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-1H-imidazole-2-carbaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the workup of reactions involving this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction.Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the starting material is consumed before initiating workup.
Product is water-soluble and is lost during aqueous extraction.Due to the polar nature of the imidazole ring, the product may have some water solubility. Minimize the volume of aqueous washes. If the product is sufficiently non-polar, back-extract the aqueous layers with a small amount of organic solvent. Consider using brine to "salt out" the organic product from the aqueous phase.
Degradation of the aldehyde starting material or product.This compound can be sensitive to strong acids and bases. Avoid prolonged exposure to harsh pH conditions during workup. Use mild acids (e.g., saturated NH₄Cl solution) or bases (e.g., saturated NaHCO₃ solution) for washes where possible.
Formation of a stable hydrate.Imidazole-2-carboxaldehydes can form stable gem-diols (hydrates) in aqueous acidic conditions, which may complicate extraction and analysis. If this is suspected, neutralization and removal of water may be necessary to revert to the aldehyde form.
Difficulty in Removing Unreacted Aldehyde Similar polarity of the aldehyde and the product.If the product is an alcohol (from reduction) or an amine (from reductive amination), unreacted aldehyde can sometimes be removed by performing a bisulfite wash. However, the reactivity of the imidazole aldehyde with bisulfite should be confirmed. Alternatively, a carefully performed column chromatography with an appropriate solvent system is recommended.
Emulsion Formation During Extraction Presence of polar impurities or byproducts.Add a small amount of brine to the separatory funnel to help break the emulsion. If the emulsion persists, filtration through a pad of Celite® may be effective.
Product Contaminated with Triphenylphosphine Oxide (in Wittig Reactions) High polarity of triphenylphosphine oxide.Triphenylphosphine oxide is a common byproduct of Wittig reactions and can be challenging to remove due to its polarity. Purification by column chromatography is the most effective method. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol is often used. In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent like diethyl ether or hexanes can be attempted before chromatography.
Product Contaminated with Reducing Agent Byproducts (in Reductive Aminations) Boron salts from sodium borohydride or sodium cyanoborohydride.Quench the reaction carefully with water or a mild acid. Perform aqueous washes to remove the water-soluble boron byproducts.

Frequently Asked Questions (FAQs)

Q1: My product, derived from this compound, appears to be soluble in both the organic and aqueous layers during extraction. How can I improve the separation?

A1: The imidazole moiety imparts a degree of water solubility. To improve extraction efficiency into the organic layer, you can use a more non-polar organic solvent if your product's solubility allows. Additionally, saturating the aqueous layer with sodium chloride (brine) will decrease the polarity of the aqueous phase and can "salt out" your organic product, driving it into the organic layer. Minimizing the volume of the aqueous washes will also reduce product loss.

Q2: I am having trouble removing unreacted this compound from my non-polar product by column chromatography. What can I do?

A2: Due to its polarity, this compound should be readily separable from non-polar products by silica gel chromatography. If you are still facing issues, consider using a more polar eluent system to ensure the aldehyde moves off the column. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., ethyl acetate/hexanes) should provide good separation.

Q3: Is this compound stable to acidic and basic washes during workup?

A3: While generally stable to mild acidic and basic conditions, prolonged exposure to strong acids or bases should be avoided. Importantly, in aqueous acidic conditions (pH < 5), imidazole-2-carboxaldehydes can exist predominantly as the geminal diol (hydrate). This may affect its partitioning during extraction and its appearance on a TLC plate. It is advisable to use saturated aqueous solutions of sodium bicarbonate (mildly basic) or ammonium chloride (mildly acidic) for washes.

Q4: What is the best way to remove the triphenylphosphine oxide byproduct from a Wittig reaction with this compound?

A4: The most reliable method for removing triphenylphosphine oxide is column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane in methanol. The polarity of your product will determine the optimal solvent system.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for common reactions involving this compound. Please note that yields are highly dependent on the specific substrate and reaction conditions.

Reaction Type Reagents Solvent Typical Reaction Time Typical Yield Purification Method
Wittig Reaction Phosphonium ylide, base (e.g., n-BuLi, NaH)THF, Diethyl ether1-12 h60-90%Column Chromatography
Reductive Amination Amine, reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)Dichloromethane, Methanol2-24 h70-95%Column Chromatography
Schiff Base Formation Primary amineEthanol, Methanol1-4 h>90%Recrystallization or direct use

Experimental Protocols

Protocol 1: Workup for a Wittig Reaction

Reaction: Synthesis of 1-Methyl-2-(alkenyl)-1H-imidazole

  • Quenching: After the reaction is deemed complete by TLC, cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted base or ylide.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water (1 x volume of the organic layer) and then with brine (1 x volume of the organic layer) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point. The triphenylphosphine oxide byproduct is typically more polar and will elute later.

Protocol 2: Workup for a Reductive Amination

Reaction: Synthesis of N-alkyl/aryl-1-(1-methyl-1H-imidazol-2-yl)methanamine

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amine by flash column chromatography on silica gel. A mobile phase of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing of the basic amine product) is often effective.

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction_Mixture Reaction Mixture (Product, Byproducts, Reagents) Quench Quench Reaction Reaction_Mixture->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Wash Wash Organic Layer (Water, Brine) Extraction->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Column_Chromatography Column Chromatography Dry_Concentrate->Column_Chromatography Pure_Product Pure Product Column_Chromatography->Pure_Product

Caption: General experimental workflow for reaction workup and purification.

Troubleshooting_Logic Start Low Product Yield? Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Aqueous_Loss Product Loss to Aqueous Layer? Complete->Aqueous_Loss Yes_Loss Salt out with Brine, Back-extract Aqueous_Loss->Yes_Loss Yes No_Loss Consider Product Degradation Aqueous_Loss->No_Loss No Degradation Use Milder Workup Conditions No_Loss->Degradation

Validation & Comparative

A Comparative Guide to the Synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthetic routes to 1-Methyl-1H-imidazole-2-carbaldehyde, a key building block in pharmaceutical and materials science. The selection of an appropriate synthetic pathway is critical for efficiency, scalability, and cost-effectiveness. This document outlines three primary methods: Vilsmeier-Haack formylation, oxidation of 1-methyl-2-(hydroxymethyl)imidazole, and formylation via lithiation. Each route is presented with experimental data, detailed protocols, and a visual representation of the synthetic workflows.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance indicators for the three synthesis routes, allowing for a direct comparison of their efficacy.

ParameterRoute 1: Vilsmeier-Haack FormylationRoute 2: OxidationRoute 3: Formylation via Lithiation
Starting Material 1-Methylimidazole1-Methyl-2-(hydroxymethyl)imidazole1-Methylimidazole
Key Reagents Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)Manganese dioxide (MnO₂)n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF)
Reaction Temperature 0 °C to 80 °CRoom Temperature-78 °C to Room Temperature
Reaction Time 4 - 6 hours24 hours3 hours
Reported Yield ~65%High (quantitative data not specified)~70%
Purity High after chromatographyGoodHigh after chromatography

Experimental Protocols

Route 1: Vilsmeier-Haack Formylation

This method introduces a formyl group onto the imidazole ring using the Vilsmeier reagent, prepared in situ from phosphorus oxychloride and N,N-dimethylformamide.

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, N,N-dimethylformamide (10 equivalents) is cooled to 0 °C.

  • Phosphorus oxychloride (1.1 equivalents) is added dropwise to the stirred DMF, maintaining the temperature at 0 °C. The mixture is stirred for 30 minutes at this temperature to form the Vilsmeier reagent.

  • A solution of 1-methylimidazole (1.0 equivalent) in anhydrous DMF is then added dropwise to the Vilsmeier reagent at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and then heated to 80 °C for 4-6 hours.

  • After cooling to 0 °C, the reaction is neutralized by the slow addition of an aqueous solution of sodium acetate.

  • The product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.[1]

Route 2: Oxidation of 1-Methyl-2-(hydroxymethyl)imidazole

This route involves the oxidation of the corresponding alcohol precursor to the aldehyde. Manganese dioxide is a common and effective oxidizing agent for this transformation.

Procedure for the preparation of 1-Methyl-2-(hydroxymethyl)imidazole:

  • 1-Methylimidazole is treated with an equimolar amount of an organolithium reagent such as n-butyllithium in an inert solvent like THF at low temperatures (-78 °C).

  • The resulting lithiated species is then quenched with a source of formaldehyde, such as paraformaldehyde.

  • An aqueous workup followed by extraction and purification yields 1-methyl-2-(hydroxymethyl)imidazole.

Procedure for the Oxidation:

  • To a solution of 1-methyl-2-(hydroxymethyl)imidazole in a suitable solvent (e.g., dichloromethane or chloroform), activated manganese dioxide (excess, typically 5-10 equivalents) is added.

  • The heterogeneous mixture is stirred vigorously at room temperature for 24 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the manganese dioxide is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by chromatography or distillation.

Route 3: Formylation via Lithiation

This method involves the deprotonation of 1-methylimidazole at the C2 position using a strong base, followed by quenching with a formylating agent.

Procedure:

  • A solution of 1-methylimidazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred at this temperature for 1 hour to ensure complete lithiation.

  • Anhydrous N,N-dimethylformamide (1.2 equivalents) is then added dropwise to the reaction mixture.

  • The reaction is allowed to slowly warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The product is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to give this compound.[1]

Mandatory Visualization

Synthesis_Comparison Comparison of Synthesis Routes for this compound cluster_vilsmeier Route 1: Vilsmeier-Haack Formylation cluster_oxidation Route 2: Oxidation cluster_lithiation Route 3: Formylation via Lithiation start1 1-Methylimidazole product1 This compound start1->product1 Formylation @ 80°C, 4-6h reagent1 POCl3, DMF reagent1->start1 start2_precursor 1-Methylimidazole start2 1-Methyl-2-(hydroxymethyl)imidazole start2_precursor->start2 1. n-BuLi 2. Paraformaldehyde product2 This compound start2->product2 Oxidation @ RT, 24h reagent2 MnO2 reagent2->start2 start3 1-Methylimidazole product3 This compound start3->product3 Formylation @ -78°C to RT, 3h reagent3 1. n-BuLi 2. DMF reagent3->start3

Caption: Comparative workflow of three synthetic routes to this compound.

References

A Comparative Guide to 1-Methyl-1H-imidazole-2-carbaldehyde and Other Imidazole Aldehydes in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 1-Methyl-1H-imidazole-2-carbaldehyde with other key imidazole aldehydes, focusing on their synthesis, reactivity, and applications in research and development. The information is tailored for researchers, scientists, and professionals in drug development, with an emphasis on experimental data and methodologies.

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Imidazole aldehydes, as versatile synthetic intermediates, are crucial for constructing these complex molecules. The strategic choice between different imidazole aldehydes, such as N-substituted versus N-unsubstituted, or 2-formyl versus 5-formyl isomers, can significantly influence synthetic outcomes and the properties of the final products. This guide focuses on the objective comparison of this compound against its N-unsubstituted counterpart and the isomeric 1-methyl-1H-imidazole-5-carbaldehyde to assist in making informed decisions for synthetic design.

Comparative Synthesis of Imidazole Aldehydes

The synthesis of imidazole aldehydes can be achieved through several routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. Common strategies include the formylation of lithiated imidazoles, oxidation of the corresponding 2-methyl or 2-hydroxymethylimidazoles, and multi-component reactions like the Radziszewski synthesis.[3][4][5]

The N-methyl group in This compound is typically introduced either by starting with 1-methylimidazole or by methylating an N-unsubstituted precursor.[6] This contrasts with the synthesis of Imidazole-2-carbaldehyde , which requires conditions that preserve the N-H group or employ a protecting group strategy.

Method Target Aldehyde Key Reactants Reagents/Conditions Reported Yield Reference
Lithiation & FormylationImidazole-2-carbaldehyde2-Bromo-1H-imidazole1. i-PrMgCl, n-BuLi, THF2. DMF91%[4]
FormylationThis compound1-MethylimidazoleFormylating agents (e.g., formic acid)-[6]
N-Alkylation1-Methyl-1H-imidazole-5-carbaldehyde5-Formyl-imidazoleTrifluoromethanesulfonic acid methyl esterHigh[7]
Debus Synthesis2,4,5-Trisubstituted ImidazolesDicarbonyl, Aldehyde, AmmoniaAcetic Acid, Reflux~85-95%[5]
OxidationImidazole-2-carbaldehydeImidazole-2-methanolManganese dioxide-[3]

Reactivity and Synthetic Utility

The primary reaction center of imidazole aldehydes is the formyl group, which undergoes typical aldehyde chemistry. However, the nature and position of substituents on the imidazole ring significantly modulate this reactivity.

  • This compound : The N-methyl group serves as a permanent protecting group, preventing N-H acidity-related side reactions. This makes it a straightforward building block for reactions involving the aldehyde, such as reductive amination, Wittig reactions, and condensations. It is frequently used in coordination chemistry to synthesize tripodal ligands and in the formation of Schiff bases for further elaboration.[6][8]

  • Imidazole-2-carbaldehyde : The presence of an acidic N-H proton offers an additional site for functionalization, but can also complicate reactions at the aldehyde. Strong bases can deprotonate the ring, forming an imidazolide anion which can alter the reactivity profile. This compound is often preferred when subsequent N-alkylation or N-arylation is desired as part of the synthetic sequence.

  • Imidazole-4- or 5-carbaldehydes : The electronic influence of the ring nitrogens on the aldehyde at the 4 or 5 position differs from that at the 2-position. This can affect the aldehyde's electrophilicity and its participation in cyclization reactions. For instance, 1-methyl-1H-imidazole-5-carbaldehyde is a key intermediate for certain resin curing agents and adhesives.[7]

Table of Comparative Reactions:

Reaction Type This compound Imidazole-2-carbaldehyde Key Features & Differences
Condensation (Schiff Base) Readily forms imines with primary amines.[6]Forms imines; N-H can participate in subsequent reactions or require protection.N-methylation prevents competing N-H reactivity.
Reduction to Alcohol Smoothly reduced to (1-methyl-1H-imidazol-2-yl)methanol using agents like NaBH₄.[6]Reduced to (1H-imidazol-2-yl)methanol. The product retains the N-H for further functionalization.[9]The choice dictates whether the final alcohol is N-substituted.
Oxidation to Carboxylic Acid Can be oxidized to 1-methyl-1H-imidazole-2-carboxylic acid.Can be oxidized to imidazole-2-carboxylic acid using H₂O₂.[10]The resulting carboxylic acids are useful building blocks themselves.
Base-catalyzed Reactions Stable to non-nucleophilic bases.Can be deprotonated by strong bases (e.g., NaH, n-BuLi) to form an anion.The N-H offers a reactive handle for C-C or C-N bond formation after deprotonation.
Decarbonylation Undergoes decarbonylation in hot ethanol.[11]Undergoes decarbonylation in hot ethanol to form imidazole.[11]This reaction highlights a potential instability under certain conditions.

Experimental Protocols

Detailed methodologies for the synthesis of representative imidazole aldehydes are provided below.

Protocol 1: Synthesis of Imidazole-2-carbaldehyde via Lithiation [4]

  • Reactants : 2-bromo-1H-imidazole (1.0 eq.), isopropylmagnesium chloride (1.0 eq.), n-butyllithium (2.0 eq.), N,N-dimethylformamide (DMF, 1.0 eq.).

  • Procedure :

    • Dissolve 2-bromo-1H-imidazole (0.65 g, 4.4 mmol) in anhydrous THF (20 mL).

    • Cool the solution to 0 °C and slowly add a 2 M solution of i-PrMgCl in THF (2.2 mL, 4.4 mmol) over 5 minutes. Stir for an additional 5 minutes.

    • Add a 2.5 M solution of n-BuLi in hexane (3.5 mL, 8.8 mmol) dropwise, keeping the temperature below 20 °C. Stir for 30 minutes.

    • Add dry DMF (0.32 g, 4.4 mmol) and allow the mixture to warm to 20 °C over 30 minutes.

    • Quench the reaction with water (6 mL) while keeping the temperature below 20 °C.

    • Separate the organic and aqueous phases. Extract the aqueous phase with ethyl acetate (10 mL).

    • Combine the organic phases, filter through a silica gel pad, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography (petroleum ether/ethyl acetate = 10:1) to yield imidazole-2-carbaldehyde as a light yellow solid.

  • Reported Yield : 91%.

Protocol 2: Synthesis of 1-Benzyl-4-methyl-imidazole-5-carbaldehyde via N-Alkylation [12]

  • Reactants : 4-methyl-5-imidazole carbaldehyde (1.0 eq.), sodium hydride (NaH, 2.0 eq.), benzyl chloride (1.3 eq.).

  • Procedure :

    • Treat 4-methyl-5-imidazole carbaldehyde (1 g, 9.08 mmol) with 60% NaH (720 mg, 18.16 mmol) in dry DMF (120 mL) at room temperature for 5 minutes.

    • Add benzyl chloride (1.36 mL, 11.8 mmol) to the mixture.

    • Stir the reaction at room temperature for 20 hours.

    • Perform an aqueous work-up and extract the product.

    • Purify by chromatography to isolate the title compound.

  • Note : This protocol illustrates a general method for N-alkylation of an existing imidazole aldehyde.

Protocol 3: Oxidation of Imidazole-2-carboxaldehyde to Imidazole-2-carboxylic acid [10]

  • Reactants : Imidazole-2-carboxaldehyde (1.0 eq.), 30% aqueous hydrogen peroxide (H₂O₂).

  • Procedure :

    • To a stirred solution of imidazole-2-carboxaldehyde (2.88 g, 0.030 mol) in water (10 mL), add a 30% aqueous H₂O₂ solution (10 g) dropwise.

    • Allow the reaction to proceed at room temperature for 72 hours.

    • Remove the water in vacuo at room temperature to obtain a white crystalline solid.

    • Wash the solid with a diethyl ether/water mixture (4:1) to remove excess peroxide.

  • Reported Yield : 97.5%.

Visualized Workflows and Relationships

Diagram 1: Synthetic Pathways to Imidazole Aldehydes

cluster_start Starting Materials cluster_methods Synthetic Methods cluster_products Imidazole Aldehyde Products 1-Methylimidazole 1-Methylimidazole Formylation Formylation 1-Methylimidazole->Formylation N-H Imidazole N-H Imidazole Lithiation -> Formylation Lithiation -> Formylation N-H Imidazole->Lithiation -> Formylation Dicarbonyl + Aldehyde + NH3 Dicarbonyl + Aldehyde + NH3 Radziszewski Synthesis Radziszewski Synthesis Dicarbonyl + Aldehyde + NH3->Radziszewski Synthesis 1-Me-Im-2-CHO 1-Methyl-1H-imidazole -2-carbaldehyde Formylation->1-Me-Im-2-CHO Im-2-CHO 1H-Imidazole -2-carbaldehyde Lithiation -> Formylation->Im-2-CHO N-Alkylation N-Alkylation N-Alkylation->1-Me-Im-2-CHO Subst_Imidazole Substituted Imidazoles Radziszewski Synthesis->Subst_Imidazole Im-2-CHO->N-Alkylation 1-Me-Im-5-CHO 1-Methyl-1H-imidazole -5-carbaldehyde

Caption: Key synthetic routes to various imidazole aldehydes.

Diagram 2: Comparative Reactivity of Imidazole Aldehydes

cluster_reagents Reagents cluster_products Products Start Imidazole Aldehyde Amine R-NH2 Start->Amine Condensation Reducer [H] e.g., NaBH4 Start->Reducer Reduction Oxidant [O] e.g., H2O2 Start->Oxidant Oxidation Base Strong Base (for N-H only) Start->Base Deprotonation SchiffBase Schiff Base / Imine Amine->SchiffBase Alcohol Alcohol Reducer->Alcohol CarboxylicAcid Carboxylic Acid Oxidant->CarboxylicAcid Anion Imidazolide Anion Base->Anion

Caption: Common transformations of the imidazole aldehyde core.

Diagram 3: Role in Drug Discovery Workflow

BuildingBlock This compound & Other Imidazole Aldehydes Intermediates Key Intermediates (Schiff Bases, Heterocycles) BuildingBlock->Intermediates Synthetic Transformation Bioactive Bioactive Compounds & Drug Candidates Intermediates->Bioactive Further Functionalization/ Cyclization

Caption: Logical flow from building block to bioactive molecule.

Conclusion

This compound is a highly valuable building block, particularly in synthetic routes where the reactivity of an N-H proton would be detrimental or require additional protection/deprotection steps. Its utility is pronounced in the construction of complex ligands and in multi-step syntheses targeting specific N-substituted imidazole derivatives.

In contrast, N-unsubstituted aldehydes like imidazole-2-carbaldehyde offer dual reactivity, providing a handle for subsequent N-functionalization, which can be a strategic advantage for library synthesis or for creating diverse analogs from a common intermediate. The choice between positional isomers (e.g., 2- vs. 5-carbaldehyde) is dictated by the electronic and steric requirements of the target molecule. Ultimately, the selection of the appropriate imidazole aldehyde is a critical decision in synthetic design that hinges on the overall strategic goals of the research program.

References

A Comparative Guide to the Validation of Analytical Methods for 1-Methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 1-Methyl-1H-imidazole-2-carbaldehyde is critical for ensuring product quality, stability, and safety. This guide provides a comparative overview of validated analytical methods for the determination of this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established analytical practices and data from the analysis of structurally similar imidazole derivatives.

Data Presentation: Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of HPLC-UV and GC-MS for the analysis of this compound. Please note that while HPLC methods for the direct analysis of this compound are available, specific validation data is extrapolated from methods for similar imidazole compounds.

ParameterHPLC-UVGC-MSAlternative Methods
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, with detection by mass-to-charge ratio.Spectroscopic (IR, MS) and other chromatographic techniques.
Linearity (R²) > 0.9990.9903 - 0.9992[1]Method dependent
Limit of Detection (LOD) Estimated: 0.02 - 0.4 µg/mL[2][3]0.0553 - 0.8914 µg/mL[1]-
Limit of Quantitation (LOQ) Estimated: 0.07 - 1.2 µg/mL0.2370 - 1.9373 µg/mL[1]-
Accuracy (Recovery %) Estimated: 98 - 102%58.84% - 160.99%[1]-
Precision (%RSD) < 2%< 15%[4]-
Specificity Moderate (based on retention time)High (based on retention time and mass spectrum)Varies
Sample Volatility Not requiredRequiredNot typically required

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for imidazole derivatives and can be adapted and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in bulk material and pharmaceutical formulations.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted to 3.2 with phosphoric acid) in a ratio of 70:30 (v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV detector at 300 nm[2]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to obtain a series of standard solutions of known concentrations.

  • Sample Solution: Prepare a sample solution in the mobile phase at a concentration expected to be within the linear range of the method.

Validation Parameters:

  • Linearity: Analyze a series of at least five concentrations of the standard solution. Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same batch on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or using different equipment. The %RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high specificity and is particularly useful for identifying and quantifying volatile impurities. A derivatization step may be necessary to improve the volatility of the analyte.[1]

Chromatographic and Mass Spectrometric Conditions:

  • Column: Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[1]

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV[1]

  • Mass Scan Range: m/z 40-300

Derivatization and Sample Preparation:

  • Derivatization Reagent: Isobutyl chloroformate in the presence of pyridine and ethanol.[1]

  • Procedure: To an aliquot of the sample, add acetonitrile, pyridine, anhydrous ethanol, and isobutyl chloroformate.[1] The resulting derivative can be extracted and injected into the GC-MS.

  • Standard Preparation: Prepare calibration standards of derivatized this compound.

Validation Parameters:

  • Linearity: Analyze a series of at least five concentrations of the derivatized standard. Plot the peak area of a characteristic ion against concentration and determine the correlation coefficient (R²), which should be ≥ 0.99.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known amounts of the analyte at different concentration levels.

  • Precision: Determine repeatability and intermediate precision as described for the HPLC method. The %RSD should typically be ≤ 15%.

  • LOD and LOQ: Determine based on the signal-to-noise ratio of a characteristic ion.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the validation of analytical methods and a general signaling pathway where imidazole-containing compounds might be investigated.

analytical_method_validation_workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation cluster_documentation 4. Documentation define_scope Define Scope and Purpose select_method Select Analytical Method define_scope->select_method define_acceptance Define Acceptance Criteria select_method->define_acceptance prepare_standards Prepare Standards and Samples define_acceptance->prepare_standards perform_analyses Perform Analyses prepare_standards->perform_analyses collect_data Collect Data perform_analyses->collect_data linearity Linearity & Range collect_data->linearity accuracy Accuracy collect_data->accuracy precision Precision collect_data->precision specificity Specificity collect_data->specificity lod_loq LOD & LOQ collect_data->lod_loq robustness Robustness collect_data->robustness validation_report Prepare Validation Report linearity->validation_report accuracy->validation_report precision->validation_report specificity->validation_report lod_loq->validation_report robustness->validation_report sop Write Standard Operating Procedure (SOP) validation_report->sop

Caption: Workflow for Analytical Method Validation.

signaling_pathway_example cluster_input Input cluster_receptor Receptor cluster_transduction Signal Transduction cluster_response Cellular Response ligand Imidazole Derivative (e.g., this compound) receptor Target Receptor / Enzyme ligand->receptor Binding second_messenger Second Messenger Cascade receptor->second_messenger Activation protein_kinase Protein Kinase Activation second_messenger->protein_kinase gene_expression Gene Expression Changes protein_kinase->gene_expression Phosphorylation cellular_effect Physiological / Pathological Effect gene_expression->cellular_effect

Caption: Example Signaling Pathway Investigation.

References

A Comparative Guide to the Biological Activity of 1-Methyl-1H-imidazole-2-carbaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 1-Methyl-1H-imidazole-2-carbaldehyde and its derivatives. While direct biological activity data for this compound is limited in publicly available research, its role as a versatile precursor for synthesizing biologically active molecules is well-documented.[1][2] This guide focuses on the biological activities of these derivatives, primarily Schiff bases and thiosemicarbazones, and their metal complexes, drawing comparisons to understand the structure-activity relationships. The primary therapeutic areas explored for these analogs include antimicrobial and anticancer activities.[1][3][4][5][6]

Summary of Biological Activities

Derivatives of this compound have demonstrated a range of biological activities, including potential leishmanicidal, antibacterial, and antifungal properties.[1] The modification of the aldehyde functional group into Schiff bases or thiosemicarbazones is a common strategy to enhance the biological profile of the parent compound.[1][7][8] Furthermore, the complexation of these derivatives with metal ions has been shown to often potentiate their activity.[3]

Quantitative Comparison of Biological Activity

The following tables summarize the available quantitative data for various analogs and derivatives of imidazole-2-carbaldehydes. It is important to note that the data is compiled from different studies and direct comparison should be made with caution.

Table 1: Antifungal Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones

CompoundTarget OrganismMIC₅₀ (µM)
4(5)-Imidazolecarboxaldehyde thiosemicarbazone (ImT)Cladosporium cladosporioides5.79[9]
4-(1H-Imidazole-1-yl)benzaldehyde thiosemicarbazone (4ImBzT)Cladosporium cladosporioides2.00[9]
4(5)-Imidazolecarboxaldehyde benzoyl hydrazone (4(5)ImPh)Candida glabrata< 1.20[9]
4(5)-Imidazolecarboxaldehyde-para-chlorobenzoyl hydrazone (4(5)ImpClPh)Candida glabrataActive[9]
Cladosporium cladosporioidesActive[9]
4(5)-Imidazolecarboxaldehyde-para-nitrobenzoyl hydrazone (4(5)ImpNO2Ph)Candida glabrata< 0.9[9]
Cladosporium cladosporioides1.6[9]
Nystatin (Reference)Cladosporium cladosporioides269[9]
Candida glabrata1.05[9]

Table 2: Antibacterial Activity of Nitroimidazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
Thiosemicarbazide Derivatives of 1-methyl-4-nitroimidazoleGram-positive bacteria31.25 - 1000[5]
Hydrazone Derivatives of 1-methyl-4-nitroimidazoleGram-positive bacteriaNot significant[5]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The antibacterial and antifungal activities of the synthesized compounds are commonly determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI 1640 for fungi). The final concentration of the inoculum is adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation and Incubation: The standardized microbial inoculum is added to each well of the microtiter plate containing the compound dilutions. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the microtiter plates after the incubation period.[5]

Workflow and Potential Mechanisms of Action

The general workflow for the synthesis and evaluation of the biological activity of this compound derivatives is depicted below.

G A 1-Methyl-1H-imidazole- 2-carbaldehyde C Schiff Bases / Thiosemicarbazones A->C B Primary Amines / Thiosemicarbazide B->C E Metal Complexes C->E F Biological Screening (Antimicrobial, Anticancer, etc.) C->F D Metal Salts D->E E->F G Structure-Activity Relationship (SAR) Analysis F->G

Caption: General workflow for synthesis and biological evaluation.

While specific signaling pathways for this compound derivatives are not extensively detailed in the available literature, the proposed mechanisms of action for similar compounds, such as thiosemicarbazones, often involve the inhibition of crucial cellular processes.

G cluster_cell Target Cell (Fungal/Cancer) A Imidazole Derivative (e.g., Thiosemicarbazone) B Inhibition of Key Enzymes (e.g., Topoisomerase, Kinases) A->B C Disruption of Cell Membrane A->C D Induction of Oxidative Stress A->D E Apoptosis / Cell Death B->E C->E D->E

Caption: Potential mechanisms of action for imidazole derivatives.

Conclusion

This compound serves as a valuable scaffold for the development of novel therapeutic agents. Its derivatives, particularly Schiff bases and thiosemicarbazones, exhibit promising antimicrobial and anticancer activities. The biological potency of these compounds is significantly influenced by the nature of the substituents on the aromatic rings and the coordination with metal ions. Further research is warranted to fully elucidate the mechanisms of action and to optimize the therapeutic potential of this class of compounds. The provided data and protocols can serve as a foundation for researchers in the design and execution of future studies in this area.

References

A Comparative Spectroscopic Analysis of 1-Methyl-1H-imidazole-carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Spectroscopic Signatures of 1-Methyl-1H-imidazole-2-carbaldehyde and its Positional Isomers.

This guide provides a comprehensive comparison of the spectroscopic properties of three key isomers of 1-Methyl-1H-imidazole-carbaldehyde: the 2-carbaldehyde, 4-carbaldehyde, and 5-carbaldehyde derivatives. Understanding the distinct spectroscopic fingerprints of these isomers is crucial for their unambiguous identification, characterization, and application in medicinal chemistry and materials science. The data presented herein is compiled from various spectroscopic databases and scientific literature to offer a comparative overview.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the three isomers of 1-Methyl-1H-imidazole-carbaldehyde.

Table 1: ¹H NMR Spectroscopic Data

IsomerChemical Shift (δ) and Multiplicity
This compound Data not sufficiently available in a comparable format.
1-Methyl-1H-imidazole-4-carbaldehyde Data not sufficiently available in a comparable format.
1-Methyl-1H-imidazole-5-carbaldehyde Data not sufficiently available in a comparable format.

Table 2: ¹³C NMR Spectroscopic Data

IsomerChemical Shift (δ)
This compound Data not sufficiently available in a comparable format.
1-Methyl-1H-imidazole-4-carbaldehyde Data not sufficiently available in a comparable format.
1-Methyl-1H-imidazole-5-carbaldehyde Data not sufficiently available in a comparable format.

Table 3: Infrared (IR) Spectroscopy Data

IsomerKey Vibrational Frequencies (cm⁻¹)
This compound A gas-phase IR spectrum is available from the NIST Mass Spectrometry Data Center.[1]
1-Methyl-1H-imidazole-4-carbaldehyde No comprehensive data available.
1-Methyl-1H-imidazole-5-carbaldehyde No comprehensive data available.

Table 4: Mass Spectrometry Data

IsomerMolecular FormulaMolecular WeightKey Mass-to-Charge Ratios (m/z)
This compound C₅H₆N₂O[1]110.11 g/mol [1]Data available from the NIST Mass Spectrometry Data Center.[1]
1-Methyl-1H-imidazole-4-carbaldehyde C₅H₆N₂O110.11 g/mol 110, 109[2]
1-Methyl-1H-imidazole-5-carbaldehyde C₅H₆N₂O[3]110.11 g/mol [3]110, 109, 54[3]

Experimental Workflow

The following diagram illustrates a general workflow for the comparative spectroscopic analysis of isomers.

Spectroscopic_Workflow General Workflow for Isomer Spectroscopic Analysis cluster_synthesis Isomer Synthesis/Procurement cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Isomer1 This compound NMR NMR Spectroscopy (¹H, ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 1-Methyl-1H-imidazole-4-carbaldehyde Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 1-Methyl-1H-imidazole-5-carbaldehyde Isomer3->NMR Isomer3->IR Isomer3->MS Process_NMR Process NMR Data (Chemical Shifts, Coupling Constants) NMR->Process_NMR Process_IR Process IR Data (Vibrational Frequencies) IR->Process_IR Process_MS Process MS Data (Fragmentation Patterns) MS->Process_MS Compare Comparative Analysis Process_NMR->Compare Process_IR->Compare Process_MS->Compare Conclusion Conclusion Compare->Conclusion Structural Elucidation & Isomer Differentiation

Caption: Workflow for the spectroscopic comparison of isomers.

Experimental Protocols

Detailed experimental protocols for the spectroscopic techniques mentioned are provided below. These are generalized procedures and may require optimization based on the specific instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the imidazole-carbaldehyde isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • The spectral width should encompass the expected proton chemical shift range (typically 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

    • The spectral width should cover the expected carbon chemical shift range (typically 0-200 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solid Samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • Solution Samples: Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform, carbon tetrachloride) and place the solution in a liquid IR cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure solvent).

    • Record the sample spectrum.

    • The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The typical range is 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to functional groups present in the molecule, such as C=O (aldehyde), C-H (aromatic and aliphatic), and C=N (imidazole ring) stretching and bending vibrations.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS and typically produces the protonated molecular ion [M+H]⁺.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Determine the molecular weight of the compound from the molecular ion peak. Analyze the fragmentation pattern to gain structural information and confirm the identity of the isomer.

Discussion of Spectroscopic Differences

The position of the methyl and carbaldehyde groups on the imidazole ring significantly influences the electronic environment of the molecule, leading to distinct spectroscopic features for each isomer.

  • NMR Spectroscopy: The chemical shifts of the imidazole ring protons and carbons are expected to be highly sensitive to the substituent positions. For instance, the proton and carbon adjacent to the electron-withdrawing carbaldehyde group will experience a downfield shift. The coupling constants between the ring protons can also provide valuable structural information.

  • IR Spectroscopy: While all isomers will exhibit a characteristic C=O stretching frequency for the aldehyde group, its exact position may vary slightly due to electronic effects. The fingerprint region (below 1500 cm⁻¹) is expected to show significant differences between the isomers, reflecting the unique vibrational modes of each molecule.

  • Mass Spectrometry: While all isomers have the same molecular weight, their fragmentation patterns under EI conditions can differ. The position of the substituents will influence the stability of the fragment ions, leading to variations in their relative abundances in the mass spectrum.

Conclusion

References

comparative study of catalysts for 1-Methyl-1H-imidazole-2-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in Reactions Involving Imidazole-2-Carbaldehydes.

The catalytic transformation of imidazole-2-carbaldehydes is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. This guide provides a comparative study of different catalysts used in a key reaction of a closely related analogue, 2-imidazolecarboxaldehyde, offering insights into their performance based on experimental data. While the data presented here focuses on the hydrogenation of 2-imidazolecarboxaldehyde, the relative performance of these catalytic systems can serve as a valuable starting point for reactions involving 1-Methyl-1H-imidazole-2-carbaldehyde.

Performance of Heterogeneous Catalysts in the Hydrogenation of 2-Imidazolecarboxaldehyde

The selective hydrogenation of the aldehyde group in imidazole-2-carboxaldehyde to a methyl group is a significant transformation. A study on this reaction provides a clear comparison of various metal-doped aluminum-titanium mixed oxide (ATMO) catalysts. The data below summarizes the performance of these catalysts in the hydrogenation of 2-imidazolecarboxaldehyde (IMZC) to 2-methylimidazole (2MIMZ).

CatalystSupportMetal Loading (%)Conversion of IMZC (%)Selectivity to 2MIMZ (%)Temperature (°C)Pressure (atm H₂)Time (h)
Pd/ATMO_CP Al-Ti Mixed Oxide (Co-precipitation)2>9995140102
Ni/ATMO_CP Al-Ti Mixed Oxide (Co-precipitation)5--140102
Pd/Al₂O₃ Alumina2--140102
Cu/ATMO_CP Al-Ti Mixed Oxide (Co-precipitation)5--140102
Fe/ATMO_CP Al-Ti Mixed Oxide (Co-precipitation)5--140102
Pd/TiO₂ Titania2--140102

Note: The order of activity for the catalysts was reported as 2% Pd/ATMO_CP > 5% Ni/ATMO_CP > 2% Pd/Al₂O₃ > 5% Cu/ATMO_CP > 5% Fe/ATMO_CP > 2% Pd/TiO₂.[1] Quantitative data for conversion and selectivity were only explicitly provided for the best-performing catalyst.

Experimental Protocols

Synthesis of Al-Ti Mixed Oxide (ATMO_CP) Support

The Al-Ti mixed oxide support with a 95:5 molar ratio of Al:Ti was prepared using the co-precipitation method. A solution of aluminum nitrate and titanium tetrachloride in distilled water was prepared. A 10% ammonium carbonate solution was added dropwise to this solution with constant stirring until the pH reached 7. The resulting precipitate was aged for 24 hours, followed by filtration and washing with distilled water until the filtrate was neutral. The obtained solid was dried at 100°C for 12 hours and then calcined at 550°C for 5 hours in a muffle furnace.

Catalyst Preparation (e.g., 2% Pd/ATMO_CP)

The prepared ATMO_CP support was impregnated with a solution of palladium chloride (PdCl₂). The mixture was stirred continuously and heated at 80°C until all the solvent evaporated. The resulting solid was dried in an oven at 110°C for 12 hours and then calcined at 500°C for 5 hours. The catalyst was then reduced in a hydrogen atmosphere.

Catalytic Hydrogenation of 2-Imidazolecarboxaldehyde

The hydrogenation reaction was carried out in a high-pressure batch reactor. In a typical experiment, the catalyst was added to a solution of 2-imidazolecarboxaldehyde in a suitable solvent. The reactor was sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (10 atm). The reaction mixture was heated to the specified temperature (140°C) and stirred for the duration of the reaction (2 hours). After completion, the reactor was cooled, and the catalyst was separated by filtration. The products in the liquid phase were analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).

Reaction Pathway and Mechanisms

This compound is a versatile molecule that participates in several types of reactions.

  • Hydrogenation: As detailed above, the aldehyde can be reduced. The reaction proceeds through a 1H-imidazole-2-methanol intermediate, which is further hydrogenated to 2-methylimidazole.[1]

  • Schiff Base Formation: The reactive carbonyl group of this compound readily condenses with primary amines to form Schiff bases.[2] These Schiff bases can then be used as ligands in metal complexes for various catalytic applications, including aldol condensations and C-C bond formation reactions.[2]

  • Grignard Reaction: The compound undergoes nucleophilic addition of Grignard reagents to the carbonyl carbon, forming a tetrahedral intermediate.[2] Subsequent aqueous workup yields secondary alcohols with high stereoselectivity, depending on the Grignard reagent used.[2]

Visualizing the Hydrogenation Pathway

The following diagram illustrates the consecutive reaction pathway for the hydrogenation of an imidazole-2-carbaldehyde.

Hydrogenation_Pathway cluster_product Final Product IMZC Imidazole-2-carbaldehyde IMZ2MOL 1H-Imidazole-2-methanol IMZC->IMZ2MOL Step 1: Reduction of Aldehyde H2_1 H₂ H2_1->IMZ2MOL MIMZ 2-Methylimidazole IMZ2MOL->MIMZ Step 2: Hydrogenolysis of Alcohol H2_2 H₂ H2_2->MIMZ

Caption: Hydrogenation of Imidazole-2-carbaldehyde to 2-Methylimidazole.

References

cytotoxicity comparison of 1-Methyl-1H-imidazole-2-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2][3] Its derivatives have garnered significant interest for their potential as anticancer agents, capable of inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.[1][4] This guide provides a comparative overview of the cytotoxic effects of several imidazole derivatives, supported by experimental data from recent studies. It also details the methodologies for assessing cytotoxicity and illustrates key experimental workflows and signaling pathways.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various imidazole derivatives against several human cancer cell lines. This data, extracted from multiple studies, offers a snapshot of their cytotoxic potential.

CompoundCell LineIC50 (µM)Reference
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-imidazole-4-yl] acetateA549 (Lung Carcinoma)250--INVALID-LINK--[4]
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-imidazole-4-yl] acetateNCI-H460 (Lung Carcinoma)300--INVALID-LINK--[4]
Imidazole (Parent Compound)A549 (Lung Carcinoma)600--INVALID-LINK--[4]
Imidazole (Parent Compound)NCI-H460 (Lung Carcinoma)700--INVALID-LINK--[4]
Compound 3a (an imidazole derivative)HT-29 (Colon Cancer)20.88 ± 1.02--INVALID-LINK--[5]
Compound 3b (an imidazole derivative)C6 (Rat Glioblastoma)10.721 ± 0.38--INVALID-LINK--[5]
Compound 18b (a 1H-benzo[d]imidazole derivative)A549 (Lung Carcinoma)0.12--INVALID-LINK--[6]
Compound 18b (a 1H-benzo[d]imidazole derivative)MCF-7 (Breast Cancer)0.15--INVALID-LINK--[6]
Compound 18b (a 1H-benzo[d]imidazole derivative)K562 (Leukemia)0.21--INVALID-LINK--[6]
Purine derivative 46MDA-MB-231 (Breast Cancer)1.22--INVALID-LINK--[2]
Purine derivative 48MDA-MB-231 (Breast Cancer)2.29--INVALID-LINK--[2]
Purine derivative 47A549 (Lung Carcinoma)2.29 - 9.96--INVALID-LINK--[2]
2-phenyl benzimidazole derivative 35MCF-7 (Breast Cancer)3.37--INVALID-LINK--[2]
2-phenyl benzimidazole derivative 36MCF-7 (Breast Cancer)6.30--INVALID-LINK--[2]

Experimental Protocols

The assessment of cytotoxicity is a critical step in the evaluation of potential therapeutic compounds. The MTT assay is a widely used colorimetric method for determining cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[1]

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, HCT-116, or HeLa) are seeded in 96-well plates at a density of approximately 4.0 x 10³ cells per mL and incubated overnight under standard conditions (e.g., 37°C, 5% CO₂).[7]

  • Compound Treatment: The cells are then treated with various concentrations of the imidazole derivatives for a specified period, typically 24 to 48 hours.[4][7] A vehicle control (e.g., DMSO) is also included.[7]

  • MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for a few hours to allow for the formation of formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (such as DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Testing

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_seeding Seed cells in 96-well plates incubation_1 Incubate overnight cell_seeding->incubation_1 add_compounds Add imidazole derivatives at various concentrations incubation_1->add_compounds incubation_2 Incubate for 24-48 hours add_compounds->incubation_2 add_mtt Add MTT solution incubation_2->add_mtt incubation_3 Incubate for 2-4 hours add_mtt->incubation_3 solubilize Add solubilizing agent (e.g., DMSO) incubation_3->solubilize read_plate Measure absorbance solubilize->read_plate calculate_viability Calculate cell viability (%) read_plate->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: A schematic of the MTT assay workflow for determining the cytotoxicity of imidazole derivatives.

Signaling Pathway Modulation by Imidazole Derivatives

Some imidazole derivatives exert their cytotoxic effects by modulating key signaling pathways involved in cell growth and survival.[1] The PI3K/Akt/mTOR pathway is one such target.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_inhibition Mechanism of Action GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Imidazole Imidazole Derivatives Imidazole->PI3K Inhibition Imidazole->Akt Inhibition Imidazole->mTOR Inhibition

References

A Comparative Guide to the Synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For chemists and pharmaceutical scientists engaged in drug discovery and development, the efficient synthesis of functionalized heterocyclic compounds is a critical endeavor. 1-Methyl-1H-imidazole-2-carbaldehyde is a key building block in the synthesis of various biologically active molecules. This guide provides an objective comparison of prominent synthetic methodologies for this compound, supported by experimental data, to assist researchers in selecting the most effective route for their specific needs.

Comparison of Synthetic Methods

The synthesis of this compound can be approached through several distinct chemical strategies. The efficiency of these methods can be evaluated based on key metrics such as chemical yield, reaction time, and the nature of the required reagents and conditions. Below is a summary of two primary approaches: direct formylation of 1-methylimidazole and a metal-organic approach involving lithiation.

Synthesis MethodStarting MaterialKey Reagents/CatalystSolventReaction TimeTemperature (°C)Yield (%)
Vilsmeier-Haack Formylation 1-MethylimidazolePhosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)Dichloromethane (CH₂Cl₂)Several hours0 to refluxModerate to Good
Metal-Organic Formylation 1-Methylimidazolen-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF)Tetrahydrofuran (THF)1 - 2 hours-78 to 0Good to High

Experimental Protocols

Method 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic and aromatic compounds.[1][2] The reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the substrate.

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), N,N-dimethylformamide (1.1 equivalents) is dissolved in a dry solvent such as dichloromethane.

  • The solution is cooled to 0°C in an ice bath.

  • Phosphorus oxychloride (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0°C. The mixture is stirred for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.

  • A solution of 1-methylimidazole (1.0 equivalent) in the same dry solvent is then added dropwise to the reaction mixture at 0°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and water.

  • The resulting solution is neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution, until it reaches a pH of 7-8.

  • The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Method 2: Metal-Organic Formylation via Lithiation

This method involves the deprotonation of 1-methylimidazole at the C2 position using a strong organolithium base, followed by quenching the resulting lithiated species with an electrophilic formylating agent like N,N-dimethylformamide (DMF). This approach often provides high yields and regioselectivity.

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, a solution of 1-methylimidazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added.

  • The flask is cooled to -78°C using a dry ice/acetone bath.

  • A solution of n-butyllithium (1.05 equivalents) in hexanes is added dropwise to the stirred solution, ensuring the internal temperature does not rise significantly. The formation of the 2-lithio-1-methylimidazole intermediate is typically rapid.

  • The reaction mixture is stirred at -78°C for 30 minutes to 1 hour.

  • N,N-Dimethylformamide (1.2 equivalents), freshly distilled, is then added dropwise to the reaction mixture at -78°C.

  • After the addition, the cooling bath is removed, and the reaction mixture is allowed to warm gradually to 0°C and stirred for an additional hour.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is then extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The resulting crude product is purified by flash column chromatography on silica gel to yield this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the two primary synthetic routes described.

G General Synthesis Workflow cluster_0 Vilsmeier-Haack Formylation cluster_1 Metal-Organic Formylation start_vh 1-Methylimidazole intermediate_vh Vilsmeier Reagent Adduct start_vh->intermediate_vh Reaction reagent_vh POCl3, DMF reagent_vh->intermediate_vh hydrolysis_vh Aqueous Workup intermediate_vh->hydrolysis_vh Hydrolysis product_vh This compound hydrolysis_vh->product_vh Isolation start_mo 1-Methylimidazole intermediate_mo 1-Methyl-2-lithioimidazole start_mo->intermediate_mo Lithiation reagent_mo n-BuLi reagent_mo->intermediate_mo formylation_mo DMF Quench intermediate_mo->formylation_mo Formylation product_mo This compound formylation_mo->product_mo Workup & Isolation

Caption: Comparative workflow of the two main synthetic routes.

Conclusion

The choice between the Vilsmeier-Haack and the metal-organic formylation routes for the synthesis of this compound will depend on the specific requirements of the researcher and the available laboratory facilities. The metal-organic route generally offers higher yields and greater regioselectivity but requires stringent anhydrous and inert conditions due to the use of highly reactive organolithium reagents. The Vilsmeier-Haack reaction, while potentially lower in yield, is often more tolerant of functional groups and may be more amenable to larger-scale synthesis without the need for cryogenic temperatures. Researchers should carefully consider these factors when selecting the optimal synthetic strategy.

References

Safety Operating Guide

Proper Disposal of 1-Methyl-1H-imidazole-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

I. Essential Safety & Hazard Information

Before handling or preparing for disposal, it is crucial to be aware of the hazards associated with 1-Methyl-1H-imidazole-2-carbaldehyde. This information is summarized from safety data sheets (SDS) for the compound and its close structural relatives.

ParameterDataSource(s)
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Signal Word Warning[1]
Hazard Classifications Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system)[1]
Personal Protective Equipment (PPE) Chemical safety goggles, nitrile gloves, fully-buttoned lab coat, dust mask (type N95 or equivalent).[1][2]
Flash Point 102 °C (215.6 °F) - closed cup[1]
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2]

II. Standard Disposal Protocol

The universally recommended procedure for the disposal of this compound is to manage it as chemical hazardous waste. This involves collection, proper labeling, and transfer to a certified environmental services provider.

Step 1: Waste Collection

  • Pure Compound and Concentrated Solutions: Collect waste this compound in its pure (solid) form or as a concentrated solution.[2]

  • Designated Waste Container: Use a dedicated, sealable, and chemically compatible waste container.[2] The container must be airtight to prevent the release of vapors.

  • Avoid Mixing: Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizers or acids.[2]

Step 2: Labeling

  • Attach a Hazardous Waste Label: As soon as the first waste is added to the container, affix a completed hazardous waste label.[2]

  • Content Identification: Clearly write the full chemical name, "this compound," and indicate the primary hazards (e.g., Irritant).

Step 3: Storage

  • Secure and Ventilated Area: Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2]

  • Segregation: Ensure the container is stored separately from incompatible chemicals.[2]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.

Step 4: Disposal Request

  • Contact EH&S: When the container is full or no longer in use, contact your institution's Environmental Health & Safety (EH&S) office or the designated chemical waste coordinator.

  • Arrange for Pickup: Follow your institution's specific procedures to arrange for the collection of the hazardous waste. University laboratories typically cannot contract directly with outside vendors for waste disposal.

III. Spill and Contamination Cleanup

Accidental spills and contaminated materials must also be disposed of as hazardous waste.

  • Spill Cleanup:

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

    • Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

    • For solid spills, use dry cleanup procedures to avoid generating dust.[3] Carefully sweep or scoop the material.

    • Place the spilled material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into a sealable bag or container.

  • Contaminated Items: Dispose of contaminated gloves, weigh boats, and other disposable labware in the designated hazardous waste container.[4]

  • Empty Containers: Empty containers that held this compound should be managed as hazardous waste unless they are triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

IV. Experimental Protocols & In-Lab Treatment

The search of safety and regulatory literature did not yield any specific, validated experimental protocols for the in-lab neutralization or chemical degradation of this compound. While general principles exist for the oxidation of aldehydes to less volatile carboxylic acids, applying such a procedure without a specific protocol for this compound could be dangerous. Therefore, in-laboratory treatment is not recommended .

Mandatory Visualization: Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: This compound (Pure, Solution, or Contaminated Material) collect_waste 1. Collect Waste - Use designated, sealed, compatible container. - Do NOT mix with incompatible waste. start->collect_waste label_container 2. Label Container - Affix completed Hazardous Waste Label. - Clearly identify contents and hazards. collect_waste->label_container store_safely 3. Store Safely - Cool, dry, well-ventilated area. - Segregate from incompatibles. - Use secondary containment. label_container->store_safely request_pickup 4. Arrange Disposal - Contact institutional EH&S or  Waste Coordinator for pickup. store_safely->request_pickup disposal_end Disposed by Authorized Facility request_pickup->disposal_end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 1-Methyl-1H-imidazole-2-carbaldehyde (CAS No. 13750-81-7) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 1-Methyl-2-imidazolecarboxaldehyde

  • CAS Number: 13750-81-7[1][2]

Hazard Summary: this compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure risks.

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment is the most critical line of defense against chemical exposure. The following PPE is required when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and irritation.[1]
Eye Protection Safety glasses with side-shields or chemical safety goggles.[1]To protect eyes from splashes and airborne particles.
Respiratory Protection NIOSH-approved N95 dust mask or higher.[1]To prevent inhalation of dust or aerosols, which can cause respiratory tract irritation.[1]
Skin and Body Protection Laboratory coatTo protect skin and clothing from contamination.

Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Avoid contact with skin, eyes, and clothing.[3]

  • Wash hands thoroughly after handling.[3][4]

  • Keep the container tightly closed when not in use.[3]

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.

  • Do not dispose of down the drain.[3][5]

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

Emergency Procedures

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][6]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6][7]

Accidental Release Measures: In the event of a spill, follow the established emergency protocol.

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spread of the material.

  • Absorb: Use an inert, non-combustible absorbent material to clean up the spill.

  • Collect: Carefully collect the absorbed material and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination agent.

  • Dispose: Dispose of the waste material according to institutional and regulatory guidelines.

Spill Response Workflow

The following diagram outlines the step-by-step procedure for managing a spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Procedures Spill Spill Occurs Alert Alert Personnel & Cordon Off Area Spill->Alert Assess Assess Spill Size & Hazard Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill with Absorbent Material PPE->Contain Cleanup Collect Waste in Sealed Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of Waste per Regulations Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methyl-1H-imidazole-2-carbaldehyde

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